Ac-pSar12-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H64N12O14 |
|---|---|
Molecular Weight |
913.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64) |
InChI Key |
IOFCDTUBHNNIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ac-pSar12-OH: A Technical Guide to a Polysarcosine-Based Linker for Advanced Ligand-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-pSar12-OH is a monodisperse, acetylated polysarcosine linker containing 12 sarcosine monomer units. It has emerged as a critical tool in the development of next-generation Ligand-Drug Conjugates (LDCs), particularly Antibody-Drug Conjugates (ADCs). Its primary function is to act as a hydrophilic spacer, connecting a targeting ligand (such as an antibody) to a potent cytotoxic payload. The polysarcosine backbone offers a compelling alternative to traditional polyethylene glycol (PEG) linkers, demonstrating significant advantages in improving the physicochemical and pharmacological properties of ADCs. These advantages include enhanced hydrophilicity, which allows for higher drug-to-antibody ratios (DAR) without inducing aggregation, leading to improved pharmacokinetic profiles and potent in vivo anti-tumor activity.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, its chemical structure, synthesis, and its application in the construction and performance of ADCs.
Chemical Structure and Properties
This compound is a well-defined chemical entity with a specific molecular formula and weight, ensuring batch-to-batch consistency in LDC manufacturing.
Chemical Formula: C38H64N12O14
Molecular Weight: 912.99 g/mol
CAS Number: 2313534-24-4
Appearance: White to off-white solid
Solubility: Soluble in water (≥ 100 mg/mL)
Storage: Should be stored in a sealed container, away from moisture and light, under a nitrogen atmosphere. For long-term storage, -20°C to -80°C is recommended.
The structure of this compound consists of a chain of twelve N-methylglycine (sarcosine) units. One terminus is capped with an acetyl group (Ac), rendering it inert, while the other end possesses a carboxylic acid (-OH), which can be activated for conjugation to other molecules.
Chemical Structure Diagram:
Data Presentation: Performance of this compound in Antibody-Drug Conjugates
The use of this compound in ADCs has been shown to significantly impact their pharmacokinetic properties and anti-tumor efficacy. The following tables summarize key quantitative data from preclinical studies.
Table 1: Pharmacokinetic Parameters of ADCs with Different Linkers in SCID Mice
| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) |
| ADC-PSAR12 | This compound based | 8 | 15.8 |
| ADC-PSAR0 | No Polysarcosine | 8 | 37.6 |
Table 2: Pharmacokinetic Parameters of ADCs with Varying Polysarcosine Lengths in Sprague-Dawley Rats
| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) |
| ADC-PSAR6 | Ac-pSar6-OH based | 8 | ~55 |
| ADC-PSAR12 | This compound based | 8 | ~38 |
| ADC-PSAR18 | Ac-pSar18-OH based | 8 | ~35 |
| ADC-PSAR24 | Ac-pSar24-OH based | 8 | ~35 |
| ADC-PEG12 | PEG12 based | 8 | ~47 |
Table 3: In Vivo Anti-Tumor Efficacy of ADCs in a BT-474 Breast Cancer Xenograft Model
| Treatment Group | Dosage | Outcome |
| Untreated | - | Progressive tumor growth |
| ADC-PSAR12 (DAR 8) | 3 mg/kg, single dose | Curative (complete tumor remission) |
| ADC-PSAR0 (DAR 8) | 3 mg/kg, single dose | Incomplete tumor regressions |
| Trastuzumab-DM1 (T-DM1) | 3 mg/kg, single dose | Negligible tumor growth delay |
Table 4: In Vivo Efficacy of Exatecan-Based ADC in an NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dosage | Outcome |
| Tra-Exa-PSAR10 (DAR 8) | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a |
| DS-8201a (Enhertu) | 1 mg/kg | Less potent anti-tumor activity compared to Tra-Exa-PSAR10 |
Experimental Protocols
The following are detailed methodologies for the synthesis of the polysarcosine linker and the subsequent construction of an ADC. These protocols are based on the procedures described by Viricel et al.
On-Resin Synthesis of Monodisperse Polysarcosine Linker
This protocol describes the solid-phase synthesis of a side-functionalized polysarcosine oligomer that can be further modified to yield this compound.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Sar-Sar-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
Bromoacetic acid (BAA)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Methylamine solution in water
-
2-Azidoethan-1-amine
-
4-Maleimidophenylacetic acid
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DMF. Add Fmoc-Sar-Sar-OH and DIPEA to the resin suspension and shake for 2 hours at room temperature. Cap any remaining reactive sites with methanol.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Chain Elongation (Repeating Cycles):
-
Acylation: Add a solution of bromoacetic acid and DIC in DMF to the resin and shake for 30 minutes.
-
Amination: Add a solution of methylamine in water to the resin and shake for 30 minutes.
-
Repeat these acylation and amination steps until the desired chain length of 12 sarcosine units is achieved.
-
-
Functionalization:
-
Perform a final acylation step with bromoacetic acid and DIC.
-
Add a solution of 2-azidoethan-1-amine in DMF to introduce an azide group for subsequent payload conjugation.
-
-
Terminal Group Addition: Couple 4-maleimidophenylacetic acid to the N-terminus of the polysarcosine chain using COMU and DIPEA in DMF.
-
Cleavage from Resin: Treat the resin with a mixture of TFA and DCM to cleave the final polysarcosine linker from the solid support.
-
Purification: Purify the crude linker by preparative HPLC to obtain the monodisperse product.
Construction of a Homogeneous DAR 8 Antibody-Drug Conjugate
This protocol outlines the steps for conjugating the polysarcosine linker (pre-loaded with a drug) to an antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Polysarcosine-drug linker with a maleimide reactive group
-
Sephadex G-25 desalting columns
-
PBS (Phosphate-buffered saline)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by adding an excess of TCEP. Incubate for 2 hours at 37°C.
-
Purification of Reduced Antibody: Remove the excess TCEP by buffer exchange using a Sephadex G-25 desalting column equilibrated with PBS.
-
Conjugation: Add the maleimide-functionalized polysarcosine-drug linker to the reduced antibody solution. A typical molar ratio is 1.25 equivalents of linker per cysteine residue. Incubate for 30 minutes at room temperature.
-
Purification of ADC: Purify the resulting ADC by buffer exchange using a Sephadex G-25 desalting column to remove any unreacted linker.
-
Maleimide Hydrolysis: Incubate the purified ADC in PBS at 37°C for 48 hours to promote the complete hydrolysis of the maleimide ring, which stabilizes the conjugate.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and size-exclusion chromatography.
Mandatory Visualizations
On-Resin Synthesis of Polysarcosine Linker
Caption: Workflow for the on-resin synthesis of the this compound linker.
ADC Construction and Mechanism of Action
Caption: Schematic of ADC construction and its mechanism of action.
References
- 1. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Ac-pSar12-OH in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-pSar12-OH, an acetylated 12-mer of polysarcosine, is emerging as a critical component in the design of sophisticated drug delivery systems, most notably in antibody-drug conjugates (ADCs) and lipid nanoparticles (LNPs). This technical guide provides an in-depth exploration of its mechanism of action, focusing on its role in enhancing cellular uptake, facilitating endosomal escape, and improving overall therapeutic efficacy. This document synthesizes current research to offer a detailed overview of the underlying principles, experimental validation, and future potential of this compound in drug delivery.
Introduction to Polysarcosine and this compound
Polysarcosine (pSar) is a synthetic, non-ionic, and hydrophilic polypeptoid, structurally analogous to polypeptides. It is derived from the endogenous amino acid sarcosine (N-methylated glycine).[1] This composition confers upon pSar excellent biocompatibility and biodegradability.[2] A key advantage of pSar over the widely used polyethylene glycol (PEG) is its significantly lower immunogenicity, which mitigates the risk of accelerated blood clearance and hypersensitivity reactions.[3][4]
This compound is a precisely defined oligomer of pSar, consisting of 12 sarcosine units with an acetylated N-terminus and a hydroxyl C-terminus. This specific chain length has been identified as optimal in certain applications for balancing hydrophilicity, stealth properties, and drug loading capacity.[5] It is primarily utilized as a hydrophilic linker in ADCs and as a surface-modifying agent for nanoparticles.
Mechanism of Action in Drug Delivery
The primary role of this compound in drug delivery is to modulate the physicochemical properties of the therapeutic conjugate or nanoparticle, thereby influencing its biological interactions. This leads to improved pharmacokinetic profiles and enhanced intracellular delivery of the therapeutic payload. The mechanism can be dissected into several key stages:
Enhanced Pharmacokinetics and "Stealth" Properties
Similar to PEG, the hydrophilic pSar chains form a hydration shell around the drug conjugate or nanoparticle. This "stealth" effect sterically hinders the adsorption of opsonin proteins, leading to reduced recognition and clearance by the reticuloendothelial system (RES). The result is a prolonged circulation half-life, which increases the probability of the therapeutic reaching its target site.
Cellular Uptake
The precise mechanism by which pSar influences cellular uptake is an active area of research. However, current evidence suggests that pSar-functionalized nanoparticles exhibit rapid association with cells. For ADCs, the primary targeting is dictated by the monoclonal antibody. However, the hydrophilic pSar linker can prevent non-specific interactions and aggregation, ensuring that the ADC remains soluble and available for receptor binding.
In the context of LNPs, the incorporation of pSar-lipids has been shown to result in high transfection potency. While the exact pathway is not fully elucidated, it is hypothesized that the pSar coating does not impede the initial interaction with the cell membrane, which is a crucial first step for endocytosis. The multivalency of pSar on a nanoparticle surface may also influence the endocytic pathway, potentially shifting it from caveolae-mediated to clathrin-mediated endocytosis, which can alter the subsequent intracellular trafficking of the nanoparticle.
Endosomal Escape
A critical barrier to the efficacy of many intracellularly delivered drugs is their entrapment and subsequent degradation in endosomes and lysosomes. This compound, as part of a larger delivery system, is implicated in facilitating the escape of the therapeutic payload from these vesicles into the cytoplasm. While pSar itself is not fusogenic, its presence in LNP formulations, in conjunction with ionizable lipids, contributes to efficient endosomal escape.
The proposed mechanism for pSar-containing LNPs involves the protonation of the ionizable lipids in the acidic environment of the endosome. This charge reversal is thought to promote the interaction of the LNP with the anionic endosomal membrane, leading to membrane destabilization and fusion, ultimately releasing the cargo into the cytosol. While the "proton sponge" effect is a well-described mechanism for polymeric carriers, its direct applicability to pSar-containing systems is still under investigation. It is plausible that the hydrophilic and flexible nature of the pSar chains influences the lipid mixing and fusion process at the endosomal membrane.
dot
Caption: Proposed mechanism of endosomal escape for pSar-functionalized lipid nanoparticles.
Payload Release
For ADCs, the this compound linker is often part of a larger, cleavable linker system. Following internalization and trafficking to the lysosome, the cleavable portion of the linker (e.g., a peptide sequence sensitive to lysosomal proteases like cathepsin B, or a pH-sensitive hydrazone) is cleaved, releasing the cytotoxic payload. The pSar component itself is designed to be stable in circulation and its primary role is to confer favorable physicochemical properties to the ADC before it reaches the target cell.
dot
References
- 1. Gold nanoparticles coated with polysarcosine brushes to enhance their colloidal stability and circulation time in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Ac-pSar12-OH: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Ac-pSar12-OH, an acetylated dodecasarcosine with a C-terminal hydroxyl group. Polysarcosine (pSar) is increasingly recognized as a promising alternative to polyethylene glycol (PEG) in various biomedical applications due to its stealth properties, biocompatibility, and biodegradability. The ability to produce well-defined, monodisperse pSar oligomers like this compound is crucial for the development of next-generation bioconjugates and drug delivery systems.
Synthesis of this compound
The synthesis of this compound with its precise chain length and defined end-groups is best achieved through a controlled, stepwise approach. Solid-phase synthesis, particularly the sub-monomer method, offers excellent control over the oligomer length and allows for the specific introduction of terminal functionalities.[1]
Synthesis Strategy: On-Resin Sub-Monomer Approach
This method involves the iterative addition of sarcosine monomer units to a solid support. The general workflow is depicted below.
References
Technical Guide: Ac-pSar12-OH - A Hydrophilic Linker for Advanced Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-pSar12-OH is a monodisperse, hydrophilic linker based on a polysarcosine (pSar) backbone. It is designed for use in the development of ligand-drug conjugates (LDCs), particularly antibody-drug conjugates (ADCs). The incorporation of a pSar linker can enhance the aqueous solubility and biocompatibility of ADCs, offering a potential alternative to polyethylene glycol (PEG) linkers. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and conjugation, and a discussion of its primary application in targeted drug delivery.
Physical and Chemical Properties
This compound is a well-defined chemical entity with consistent physical and chemical properties, crucial for the reproducible manufacturing of drug conjugates.
| Property | Value | Source |
| Chemical Formula | C38H64N12O14 | [1] |
| Molecular Weight | 912.99 g/mol | [1] |
| CAS Number | 2313534-24-4 | [1] |
| Appearance | White solid | Inferred from synthesis descriptions |
| Solubility | ≥ 100 mg/mL in H2O (109.53 mM) | [1] |
| Purity | High, produced as a monodisperse compound | |
| Storage | Sealed storage, away from moisture and light, under nitrogen. Stock solutions can be stored below -20°C for several months. |
Experimental Protocols
The following protocols are representative methods for the synthesis of a polysarcosine chain and its conjugation to an antibody for the creation of an ADC. These are based on established solid-phase peptoid synthesis and bioconjugation techniques.
On-Resin Synthesis of a Monodisperse Polysarcosine Chain
The synthesis of monodisperse polysarcosine, such as the backbone of this compound, is typically achieved through a solid-phase submonomer synthesis method. This approach allows for precise control over the number of repeating sarcosine units.
Materials:
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) 4-methylpiperidine in DMF
-
Bromoacetic acid
-
N,N'-diisopropylcarbodiimide (DIC)
-
Methylamine solution in N-methylpyrrolidinone (NMP) or water
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Fritted reaction vessel
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Rink amide resin in DMF in a fritted reaction vessel for 30 minutes.
-
Drain the DMF and add 20% 4-methylpiperidine in DMF to remove the Fmoc protecting group. Agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
-
-
Acylation Step (Bromoacetylation):
-
Prepare a solution of bromoacetic acid and DIC in DMF.
-
Add the acylation solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF.
-
-
Displacement Step (Amination):
-
Add a solution of methylamine in NMP or water to the resin. Agitate for 1-2 hours at room temperature.
-
This step introduces the methyl group of the sarcosine monomer.
-
Drain the solution and wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat the acylation (Step 2) and displacement (Step 3) cycles to achieve the desired chain length (e.g., 12 repeats for a pSar12 chain).
-
-
N-terminal Acetylation:
-
After the final displacement step, acylate the terminal amine with a solution of acetic anhydride and a base (e.g., diisopropylethylamine - DIPEA) in DMF to introduce the acetyl (Ac) group.
-
Wash the resin with DMF and then with DCM.
-
-
Cleavage and Purification:
-
Dry the resin under vacuum.
-
Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the polysarcosine chain from the resin.
-
Precipitate the cleaved product in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.
-
Purify the crude product by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm the molecular weight.
-
Conjugation of a Polysarcosine Linker to an Antibody
This protocol describes a general method for conjugating a maleimide-functionalized polysarcosine linker to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized Ac-pSar-linker-drug construct
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Size-exclusion chromatography (SEC) columns for purification
-
Hydrophobic interaction chromatography (HIC) for analysis
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a molar excess of TCEP to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with the phosphate buffer.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-functionalized Ac-pSar-linker-drug construct to the reduced mAb solution. A typical molar ratio is 5-10 fold excess of the linker-drug to the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-drug and other small molecules using size-exclusion chromatography (SEC).
-
The purified ADC can be concentrated using ultrafiltration.
-
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy (A280).
-
Analyze the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.
-
Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the iterative two-step submonomer cycle for the solid-phase synthesis of a polysarcosine chain.
References
Biocompatibility and Immunogenicity of Ac-pSar12-OH: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the expected biocompatibility and immunogenicity profile of Acetyl-polysarcosine(12)-hydroxyl (Ac-pSar12-OH) based on the known properties of the polysarcosine (pSar) polymer class and outlines standard methodologies for its evaluation. As of the writing of this guide, specific experimental data for this compound is not publicly available. Therefore, this guide serves as a predictive framework and a methodological resource for researchers.
Executive Summary
Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid based on the endogenous amino acid sarcosine (N-methylglycine).[1] It has emerged as a promising alternative to Poly(ethylene glycol) (PEG) for various biomedical applications, including drug delivery and bioconjugation.[1][2][3] The key advantages of pSar include its excellent water solubility, low toxicity, and purported "stealth" properties that reduce non-specific protein interactions and subsequent immune recognition.[1] this compound, a short, well-defined oligomer with an acetylated N-terminus and a hydroxyl C-terminus, is expected to exhibit a favorable biocompatibility and low immunogenicity profile, making it a strong candidate for use as a linker, solubilizer, or surface modifier in drug formulations. This guide details the anticipated biological performance of this compound and provides a comprehensive overview of the necessary experimental protocols to formally assess its safety and immune-related properties.
Core Concepts: Biocompatibility and Immunogenicity of Polysarcosine
Polysarcosine's biocompatibility stems from its chemical structure, which mimics a peptide backbone but with N-methylation that prevents the formation of strong hydrogen bonds and reduces proteolytic degradation. This results in a highly flexible, hydrophilic chain with "stealth" characteristics similar to PEG.
General Biocompatibility:
-
Low Toxicity: pSar is generally considered non-toxic and biodegradable. Studies on various pSar-based materials, including star-like polymers, have shown them to be well-tolerated by multiple cell lines.
-
Reduced Protein Adsorption: The hydrophilic nature of pSar effectively prevents the aggregation of nanoparticles in biological fluids and shields bioactive agents from degradation.
General Immunogenicity:
-
Low Antigenicity: As a derivative of an endogenous amino acid, pSar is not readily recognized by the immune system.
-
Reduced Immunogenicity of Conjugates: When used in lipid nanoparticle formulations, pSar has been shown to reduce immunogenicity compared to PEGylated counterparts.
-
Context-Dependent Immunity: It is important to note that the immunogenicity of pSar can be influenced by its structural context, such as chain length, surface density on a nanoparticle, and the nature of the hydrophobic component it is paired with.
A study involving a C18-pSar12 lipid provides some of the most relevant, albeit limited, data for a short-chain pSar. While comprehensive immunogenicity was not the focus, cytotoxicity was assessed.
Quantitative Data Overview
The following tables summarize the type of quantitative data that would be generated from a full biocompatibility and immunogenicity assessment of this compound. Representative data from a study on short-chain pSar lipopolypeptoids is included for context.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Test Article | Concentration (µM) | Cell Viability (%) | Source |
| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 0.5 | ~100% | |
| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 5 | ~100% | |
| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 50 | ~100% | |
| HeLa | CellTiter-Glo® Luminescent | C18PSar12 | 500 | ~40% | |
| HepG2 | WST-8 / LDH Release | This compound | TBD | TBD | Proposed |
| HEK293 | MTS / Protein Assay | This compound | TBD | TBD | Proposed |
TBD: To Be Determined. Data for this compound is hypothetical and would be generated via the proposed experimental protocols.
Table 2: In Vitro Hemocompatibility Data
| Assay Type | Test Article | Concentration Range (µg/mL) | Endpoint Measured | Result |
| Hemolysis Assay | This compound | TBD | % Hemolysis | TBD |
| Coagulation Assay (aPTT) | This compound | TBD | Clotting Time (seconds) | TBD |
| Coagulation Assay (PT) | This compound | TBD | Clotting Time (seconds) | TBD |
Table 3: In Vitro Immunogenicity Data
| Cell Type (e.g., PBMCs) | Assay Type | Test Article | Concentration Range (µg/mL) | Cytokine Measured | Fold Increase vs. Control |
| Human PBMCs | Cytokine Release Assay | This compound | TBD | TNF-α | TBD |
| Human PBMCs | Cytokine Release Assay | This compound | TBD | IL-6 | TBD |
| Human PBMCs | Cytokine Release Assay | This compound | TBD | IL-1β | TBD |
| Human Serum | Complement Activation | This compound | TBD | sC5b-9 Levels | TBD |
Table 4: In Vivo Biocompatibility & Immunogenicity Data
| Animal Model | Dosing Route & Schedule | Test Article | Dose Range (mg/kg) | Observation Period | Key Endpoints | Result |
| Mouse (e.g., Balb/c) | Intravenous, single dose | This compound | TBD | 14 days | Clinical signs, body weight, histology, hematology | TBD |
| Mouse (e.g., Balb/c) | Intravenous, repeat dose | This compound | TBD | 28 days | Anti-Ac-pSar12-OH IgG/IgM titers, cytokine levels | TBD |
Experimental Protocols
A thorough evaluation of this compound requires a tiered approach, starting with in vitro assays and progressing to in vivo models.
Synthesis and Characterization of this compound
A monodisperse this compound should be synthesized to ensure reproducible results.
Methodology:
-
Synthesis: The synthesis can be performed using N-carboxyanhydride (NCA) polymerization of sarcosine, initiated by a suitable molecule to yield the terminal hydroxyl group. The N-terminus is then acetylated. Alternatively, solid-phase submonomer synthesis can be employed for precise sequence control.
-
Purification: Purification is critical and should be performed using methods like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>95%).
-
Characterization: The final product must be characterized to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and degree of polymerization.
-
Analytical HPLC: To determine purity.
-
Size Exclusion Chromatography (SEC): To assess polydispersity.
-
In Vitro Biocompatibility Assays
These assays provide the first indication of potential toxicity.
Purpose: To assess the intrinsic toxicity of this compound on various cell lines representing different organs. Methodology:
-
Cell Lines: A panel of cell lines should be used, for example:
-
HepG2 (human liver carcinoma)
-
HEK293 (human embryonic kidney)
-
A relevant cell line for the intended application.
-
-
Assay Formats: At least two mechanistically different assays should be run in parallel.
-
Metabolic Activity Assays (e.g., MTT, WST-8, MTS): These colorimetric assays measure the metabolic activity of viable cells. Cells are incubated with this compound for 24-72 hours, followed by the addition of the tetrazolium salt. The formation of formazan, which is proportional to the number of living cells, is quantified spectrophotometrically.
-
Membrane Integrity Assays (e.g., LDH Release): This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis. The amount of LDH in the culture supernatant is measured using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.
-
-
Controls: Negative (vehicle) and positive (e.g., Triton X-100) controls are essential.
-
Data Analysis: Results are typically expressed as % cell viability compared to the negative control, and an IC50 (half-maximal inhibitory concentration) value is calculated.
Purpose: To evaluate the interaction of this compound with blood components, which is critical for intravenously administered drugs. Methodology:
-
Hemolysis Assay:
-
Freshly collected red blood cells (RBCs) are incubated with various concentrations of this compound.
-
After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at ~540 nm.
-
Results are expressed as % hemolysis relative to a positive control (e.g., water or Triton X-100). According to ASTM E2524-08 standard, hemolysis below 5% is generally considered non-hemolytic.
-
-
Coagulation Assays:
-
The effect of this compound on the intrinsic (activated partial thromboplastin time, aPTT) and extrinsic (prothrombin time, PT) coagulation pathways is assessed using human plasma.
-
Clotting times are measured using a coagulometer. Significant prolongation or shortening of clotting times indicates interference with the coagulation cascade.
-
In Vitro Immunogenicity Assays
These assays probe the potential of this compound to stimulate an innate immune response.
Purpose: To determine if this compound induces the release of pro-inflammatory cytokines from immune cells. Methodology:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) from multiple healthy human donors are used to account for donor variability.
-
Incubation: PBMCs are incubated with a range of this compound concentrations for 24 hours.
-
Cytokine Measurement: The levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the cell culture supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Controls: Lipopolysaccharide (LPS) is used as a positive control for immune stimulation.
Purpose: To assess whether this compound activates the complement system, a key component of innate immunity. Methodology:
-
Incubation: this compound is incubated in normal human serum.
-
Measurement: Activation of the complement cascade is measured by quantifying the formation of the soluble terminal complement complex, sC5b-9, using a specific ELISA kit.
-
Controls: Zymosan or aggregated human IgG can be used as positive controls.
In Vivo Studies
In vivo studies are essential to understand the systemic response to this compound. All animal studies must be conducted in accordance with ethical guidelines and approved protocols.
Purpose: To evaluate the short-term safety profile after a single administration. Methodology:
-
Animal Model: Typically mice (e.g., Balb/c or C57BL/6).
-
Administration: A single dose of this compound is administered, usually via the intended clinical route (e.g., intravenous). A dose-escalation design is often used.
-
Monitoring: Animals are observed for 14 days for clinical signs of toxicity, changes in body weight, and mortality.
-
Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. Key organs are harvested for histopathological examination.
Purpose: To assess the potential for this compound to induce an adaptive immune response (antibody formation) upon repeated exposure. Methodology:
-
Animal Model: Mice or a more sensitive species if available.
-
Administration: this compound is administered multiple times over a period of several weeks (e.g., once weekly for 4 weeks). An adjuvant may be used in a parallel group to assess maximal immunogenic potential.
-
Sample Collection: Blood samples are collected at baseline and at several time points during and after the dosing period.
-
Antibody Titer Measurement: An ELISA is developed to detect and quantify the levels of anti-Ac-pSar12-OH IgM and IgG antibodies in the serum samples.
-
Cytokine Analysis: Systemic cytokine levels can also be measured from serum to assess for ongoing inflammatory responses.
Visualizations: Workflows and Pathways
Experimental Workflow for Biocompatibility Testing
Caption: Proposed experimental workflow for evaluating this compound.
The Complement System Cascade
Caption: Simplified overview of the complement activation cascade.
Conclusion
This compound belongs to the polysarcosine class of polymers, which is widely regarded as a highly biocompatible and low-immunogenicity alternative to PEG. Based on existing literature, this compound is anticipated to have a favorable safety profile. However, a formal and rigorous evaluation as outlined in this guide is imperative for its validation as a safe component for pharmaceutical applications. The described experimental protocols provide a clear roadmap for researchers and drug developers to systematically assess the biocompatibility and immunogenicity of this compound, ensuring that any potential risks are identified early in the development process. The successful completion of these studies would provide the necessary data to support its inclusion in next-generation therapeutic and diagnostic agents.
References
An In-Depth Technical Guide to Ac-pSar12-OH for First-Time Users in a Research Lab
This guide provides a comprehensive overview of Ac-pSar12-OH, a polysarcosine-based linker utilized in the development of advanced therapeutic conjugates. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core chemical properties, biological applications, and detailed experimental considerations for the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is a monodisperse, acetylated polysarcosine polymer with twelve repeating units, terminating in a hydroxyl group. It serves as a hydrophilic linker in the construction of Ligand-Drug Conjugates (LDCs) and Antibody-Drug Conjugates (ADCs).[1] In this capacity, this compound offers a promising alternative to traditional polyethylene glycol (PEG) linkers, potentially enhancing the physicochemical properties, pharmacokinetic profiles, and overall efficacy of the resulting therapeutic conjugates.[2] Its primary application lies in connecting a targeting moiety (such as an antibody) to a potent cytotoxic drug, facilitating targeted delivery to diseased cells while minimizing systemic toxicity.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and application in experimental workflows.
| Property | Value | Reference |
| CAS Number | 2313534-24-4 | [1] |
| Molecular Formula | C38H64N12O14 | [1] |
| Molecular Weight | 912.99 g/mol | |
| Solubility | ≥ 100 mg/mL in H2O (109.53 mM) |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is the first step in utilizing this compound for conjugation.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Add the desired volume of solvent (e.g., H2O) to the vial to achieve the target concentration (e.g., 100 mg/mL).
-
For enhanced solubility, gently warm the tube to 37°C and vortex briefly.
-
If necessary, sonicate the solution in an ultrasonic bath for a short period to ensure complete dissolution.
-
Store the stock solution in aliquots at ≤ -20°C for long-term storage, which can be stable for several months.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an ADC utilizing a polysarcosine-based drug-linker platform.
In Vivo Applications and Performance
ADCs constructed with polysarcosine linkers, such as ADC-PSAR12, have demonstrated favorable pharmacokinetic profiles and antitumor activity in preclinical models.
Pharmacokinetic Properties
The hydrophilic nature of the polysarcosine linker contributes to improved pharmacokinetics.
| Conjugate | Clearance (mL/day/kg) | Animal Model | Reference |
| ADC-PSAR12 | 15.8 | SCID Mice | |
| ADC-PSAR0 (no linker) | 37.6 | SCID Mice |
Antitumor Efficacy
In a breast cancer xenograft model (SCID/BT-474), a single intravenous dose of ADC-PSAR12 at 3 mg/kg resulted in complete remission. This highlights the potential of polysarcosine-based ADCs in achieving potent and sustained antitumor effects.
Cellular Mechanism of Action of ADCs
The following diagram outlines the proposed signaling pathway and mechanism of action for a typical antibody-drug conjugate once it reaches its target tumor cell.
References
The Hydrophilic Nature of Ac-pSar12-OH Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the linker molecule plays a pivotal role that extends far beyond simply tethering a payload to a targeting moiety. The physicochemical properties of the linker, most notably its hydrophilicity, are critical determinants of the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This technical guide provides a comprehensive overview of the hydrophilicity of Ac-pSar12-OH, a monodisperse acetylated polysarcosine linker with twelve sarcosine units. Polysarcosine (pSar) has emerged as a promising, highly hydrophilic polymer, often considered a superior alternative to polyethylene glycol (PEG) due to its biocompatibility and reduced immunogenicity.[1][][3] This document will delve into the qualitative and quantitative aspects of this compound's hydrophilicity, supported by experimental methodologies for its characterization, to empower researchers in the rational design of next-generation therapeutics.
Understanding Polysarcosine's Inherent Hydrophilicity
Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[][4] This inherent biological origin contributes to its excellent biocompatibility. The hydrophilicity of pSar is attributed to its chemical structure, which allows for strong interactions with water molecules. Unlike its non-methylated counterpart, polyglycine, which is poorly soluble, the N-methyl groups in polysarcosine disrupt inter-chain hydrogen bonding, allowing water molecules to effectively solvate the polymer backbone. This results in high water solubility and a random coil conformation in aqueous solutions.
Studies have shown that pSar exhibits stealth-like properties comparable to PEG, minimizing non-specific protein adsorption and prolonging circulation times of conjugated molecules. However, pSar has demonstrated advantages over PEG, including reduced immunogenicity and evasion of the accelerated blood clearance (ABC) phenomenon sometimes observed with PEGylated compounds.
Quantitative Data on the Hydrophilicity of Polysarcosine
While specific quantitative data for the standalone this compound linker is not extensively published, the hydrophilicity of polysarcosine polymers and their conjugates has been characterized through various methods. The following tables summarize key findings from the literature that underscore the hydrophilic nature of pSar.
Table 1: Water Contact Angle Measurements of Polysarcosine Brushes
| Polysarcosine Chain Length | Advancing Contact Angle (θ_adv_) | Receding Contact Angle (θ_rec_) | Reference |
| pSar-10 (high chain density) | 33° | ~5-7° | |
| pSar-20 (high chain density) | 13° | ~5-7° |
Lower contact angles indicate greater hydrophilicity. The near-complete wetting observed in the receding contact angle measurements signifies strong interaction with water.
Table 2: Pharmacokinetic Data of ADCs with Polysarcosine Linkers
| ADC Construct | Clearance Rate (mL/day/kg) in SCID mice | Note | Reference |
| ADC-PSAR12 | 15.8 | ADC with a 12-mer pSar linker | |
| ADC-PSAR0 | 37.6 | ADC with no pSar linker |
The significantly lower clearance rate of the ADC containing the pSar12 linker demonstrates its ability to improve pharmacokinetics, a key benefit of hydrophilic linkers.
Table 3: Solubility of this compound
| Parameter | Value | Reference |
| Water Solubility | ≥ 100 mg/mL (109.53 mM) | Product Data Sheet |
This high solubility in water is a direct indicator of the linker's hydrophilic nature.
Experimental Protocols for Characterizing Hydrophilicity
For researchers wishing to quantify the hydrophilicity of this compound or other novel linkers, the following experimental protocols provide a robust framework.
Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octanol and water. The logarithm of this value, LogP, is a widely used metric for hydrophobicity (positive LogP) or hydrophilicity (negative LogP).
Methodology: Shake-Flask Method (adapted from OECD 107)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in water saturated with octanol.
-
The octanol used should be pre-saturated with water.
-
The initial concentration of the linker in the aqueous phase should be accurately known and should not exceed its solubility limit.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the aqueous this compound solution with a known volume of water-saturated octanol (e.g., a 1:1 volume ratio).
-
Seal the vessel and shake vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the mixture to achieve a clear separation of the aqueous and octanol phases.
-
-
Concentration Measurement:
-
Carefully sample a precise volume from both the aqueous and octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique. Given that this compound lacks a strong chromophore, techniques such as quantitative NMR (qNMR) or LC-MS/MS would be appropriate.
-
-
Calculation of LogP:
-
The partition coefficient, P, is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [this compound]_octanol / [this compound]_water
-
The LogP is then calculated as: LogP = log10(P)
-
For highly hydrophilic compounds like this compound, the concentration in the octanol phase is expected to be very low, resulting in a highly negative LogP value.
Water Contact Angle Measurement
Contact angle goniometry is a surface-sensitive technique that measures the angle at which a liquid droplet interfaces with a solid surface. A low contact angle indicates high wettability and a hydrophilic surface.
Methodology:
-
Surface Preparation:
-
A smooth, inert solid substrate (e.g., a clean gold or silicon wafer) is required.
-
The this compound linker needs to be uniformly immobilized on the substrate surface. This can be achieved through chemical conjugation of the linker's carboxylic acid terminus to a functionalized surface (e.g., an amine-terminated self-assembled monolayer).
-
-
Measurement:
-
Place the substrate in a contact angle goniometer.
-
Dispense a small, precise volume of high-purity water (e.g., 5 µL) onto the functionalized surface.
-
A camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Software is used to measure the angle between the tangent of the droplet and the solid surface.
-
Both the advancing (as the droplet volume is increased) and receding (as the volume is decreased) contact angles should be measured to characterize the surface wettability and hysteresis.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. While typically used for larger biomolecules like ADCs, it can be adapted to assess the relative hydrophobicity of linkers or linker-payload conjugates. A more hydrophilic compound will have a shorter retention time on the HIC column.
Methodology:
-
System Setup:
-
An HPLC system equipped with a suitable HIC column (e.g., Butyl-NPR, Phenyl) is required.
-
Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0), which may contain a small percentage of an organic modifier like isopropanol.
-
-
Sample Analysis:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the sample (this compound or a conjugate thereof).
-
Elute the sample using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis if conjugated to a chromophore, or an evaporative light scattering detector (ELSD) for the underivatized linker).
-
-
Data Interpretation:
-
The retention time of the analyte is inversely proportional to its hydrophilicity. By comparing the retention time of this compound to other linkers, a relative hydrophilicity ranking can be established.
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships pertinent to the hydrophilicity of this compound linkers.
Caption: Workflow for LogP Determination of this compound.
Caption: Relationship between Linker Properties and ADC Performance.
Conclusion
The this compound linker, by virtue of its polysarcosine backbone, is an intrinsically hydrophilic molecule that offers significant advantages in the design of sophisticated drug conjugates. Its high water solubility, biocompatibility, and low immunogenicity make it an attractive alternative to traditional linkers like PEG. While direct, quantitative hydrophilicity data for the standalone linker may require experimental determination, the established properties of polysarcosine and the provided methodologies offer a clear path for its characterization and confident application. The strategic incorporation of hydrophilic linkers such as this compound is a key step toward developing safer and more effective targeted therapies.
References
Methodological & Application
Application Note: A Streamlined Protocol for Site-Specific Monoclonal Antibody Conjugation using Ac-pSar12-OH
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs) and other bioconjugates.
Introduction: Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic agent.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics (PK), and efficacy.[2] A significant challenge in ADC development is the hydrophobicity of many potent payloads, which can lead to aggregation, poor PK profiles, and reduced efficacy.[3][4]
This application note describes a protocol for the conjugation of Ac-pSar12-OH, a novel linker-payload system featuring a 12-unit polysarcosine (pSar) chain. Polysarcosine is a highly hydrophilic, non-immunogenic polymer that can "mask" the hydrophobicity of the payload. This masking effect has been shown to improve the physicochemical properties, pharmacokinetics, and in vivo antitumor activity of ADCs, allowing for higher drug-to-antibody ratios (DAR) without compromising stability. The protocol detailed below utilizes a site-specific conjugation strategy targeting cysteine residues, which produces more homogeneous and well-defined conjugates compared to non-specific methods like lysine conjugation.
Principle of the Method
The conjugation strategy involves two main stages:
-
Selective Antibody Reduction: The interchain disulfide bonds within the Fc region of the monoclonal antibody are selectively reduced using a mild reducing agent, tris(2-carboxyethyl)phosphine (TCEP), to expose reactive sulfhydryl (-SH) groups.
-
Site-Specific Conjugation: The this compound linker-payload, which is functionalized with a thiol-reactive maleimide group, is then covalently attached to the exposed sulfhydryl groups on the antibody. This reaction forms a stable thioether bond.
This method allows for precise control over the conjugation sites and the final drug-to-antibody ratio (DAR), leading to a homogeneous ADC product.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | - |
| Ac-pSar12-Maleimide Payload | Hypothetical | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| L-Arginine | Sigma-Aldrich | A5006 |
| Polysorbate 20 (Tween-20) | Sigma-Aldrich | P9416 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Sephadex G-25 Desalting Columns | Cytiva | 28-9180-07 |
| Amicon Ultra-4 Centrifugal Filters (10K MWCO) | Millipore | UFC801024 |
Detailed Experimental Protocols
Antibody Preparation and Reduction
-
Buffer Exchange: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS containing 50 mM L-Arginine, pH 7.4). If the antibody is in a different buffer, perform a buffer exchange using a desalting column or centrifugal filtration.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in deionized water.
-
Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar ratio of 2.5:1 (TCEP:mAb). For example, for 1 mg of a 150 kDa mAb, add 1.67 µL of 10 mM TCEP.
-
Incubation: Gently mix the solution and incubate at 37°C for 1 hour to ensure complete reduction of the interchain disulfide bonds. Do not agitate vigorously.
Conjugation of this compound
-
Payload Preparation: Prepare a 10 mM stock solution of the Ac-pSar12-Maleimide payload in anhydrous DMSO.
-
Conjugation Reaction: Add the Ac-pSar12-Maleimide payload stock solution to the reduced antibody solution. A molar excess of 1.5 equivalents of payload per available sulfhydryl group is recommended (i.e., a 12:1 molar ratio for a fully reduced IgG1 with 8 available thiols).
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle mixing. To ensure complete hydrolysis of any unreacted maleimide groups, the reaction can be left at 4°C overnight.
Purification of the Antibody-Drug Conjugate (ADC)
-
Removal of Excess Payload: Purify the resulting ADC from unconjugated payload and reaction byproducts. This is typically achieved using size exclusion chromatography (SEC) with Sephadex G-25 desalting columns.
-
Buffer Exchange: Equilibrate the desalting column with the final formulation buffer (e.g., PBS with 0.01% Polysorbate 20, pH 7.2).
-
Purification: Apply the conjugation reaction mixture to the column and collect the fractions containing the purified ADC, as per the manufacturer's instructions.
-
Concentration: Concentrate the purified ADC to the desired final concentration using centrifugal filters (e.g., Amicon Ultra-4, 10K MWCO).
-
Sterilization: Sterilize the final ADC product by passing it through a 0.22 µm filter. Store at 2-8°C.
ADC Characterization and Data Presentation
Thorough characterization is essential to ensure the quality, consistency, and stability of the final ADC product.
Drug-to-Antibody Ratio (DAR) and Purity
Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used to determine the DAR and assess the homogeneity of the ADC. The hydrophilic pSar linker significantly reduces the retention time of the conjugate compared to ADCs with more hydrophobic linkers.
| ADC Sample | Average DAR | Purity (% Main Peak) | HIC Retention Time (min) |
| ADC-pSar12 | 7.8 | >95% | 8.5 |
| ADC-Control (No pSar) | 7.6 | >95% | 12.1 |
| Unconjugated mAb | 0 | >99% | 6.2 |
Table 1: Representative HIC data comparing the pSar12-ADC with a control ADC lacking the polysarcosine linker. The significantly shorter retention time for ADC-pSar12 demonstrates the hydrophilicity-masking effect of the pSar chain.
Pharmacokinetic (PK) Profile
The inclusion of the pSar12 linker has been demonstrated to dramatically improve the pharmacokinetic profile of ADCs, leading to lower clearance rates and longer exposure.
| ADC Sample | Dose (mg/kg) | Clearance (mL/day/kg) | Half-life (t½, days) |
| ADC-pSar12 | 3 | 15.8 | ~10 |
| ADC-Control (No pSar) | 3 | 37.6 | ~4 |
Table 2: Summary of pharmacokinetic parameters in a murine model. The ADC-pSar12 conjugate shows a greater than 2-fold reduction in clearance compared to the control ADC, leading to significantly higher exposure over time. Data is illustrative and based on published findings.
Diagrams and Workflows
Conjugation Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Ac-pSar12-OH Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of Ac-pSar12-OH, a hydrophilic polysarcosine linker. These protocols are designed for researchers in drug development and related fields, offering a step-by-step approach to conjugating this compound to amine-containing molecules such as proteins, antibodies, or small molecule payloads.
Introduction to this compound
This compound is a monodisperse polypeptoid composed of 12 sarcosine units. The N-terminus is acetylated (Ac-), and the C-terminus possesses a carboxylic acid (-OH), making it suitable for conjugation to primary amines. Polysarcosine is gaining attention as a biocompatible and non-immunogenic alternative to polyethylene glycol (PEG) for enhancing the pharmacokinetic properties of bioconjugates. Its high hydrophilicity can help to mitigate the aggregation and improve the solubility of antibody-drug conjugates (ADCs), potentially allowing for higher drug-to-antibody ratios (DAR).
Principle of Bioconjugation
The primary method for conjugating this compound to a biomolecule is through the formation of a stable amide bond. This is typically achieved using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
The process involves two key stages:
-
Activation of this compound: The carboxylic acid group on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS or sulfo-NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Conjugation to the Amine-Containing Molecule: The NHS ester of this compound readily reacts with primary amines (e.g., on lysine residues of an antibody) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule with primary amine(s) (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Protocol for this compound Activation and Conjugation
This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.
Step 1: Preparation of Reagents
-
Equilibrate EDC and sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer.
-
Prepare the amine-containing biomolecule in Coupling Buffer.
Step 2: Activation of this compound
-
In a reaction tube, mix this compound with a molar excess of EDC and sulfo-NHS in Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and sulfo-NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Amine-Containing Biomolecule
-
Immediately add the activated Ac-pSar12-NHS ester solution to the biomolecule solution in Coupling Buffer. The molar ratio of the activated linker to the biomolecule will determine the degree of labeling and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Characterization of the Bioconjugate
Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable technique for assessing the successful conjugation and determining the drug-to-antibody ratio (DAR) in ADCs. The hydrophilicity of the this compound linker is expected to reduce the retention time of the conjugate on the HIC column compared to a more hydrophobic linker.
Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry can be used to determine the precise mass of the conjugate, confirming the number of attached this compound linkers. This is a standard method for accurate DAR calculation.[1]
UV-Vis Spectroscopy
For conjugates where the biomolecule or an attached payload has a distinct UV-Vis absorbance, spectrophotometry can be used to estimate the degree of labeling.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes for this compound bioconjugation. These values may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| This compound : Biomolecule | 5:1 to 20:1 | Varies depending on the desired degree of labeling. |
| EDC : this compound | 2:1 to 5:1 | A molar excess is required to drive the reaction. |
| sulfo-NHS : this compound | 2:1 to 5:1 | Stabilizes the activated intermediate. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.5 | Optimal for amine reactivity. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 1 - 2 hours (RT) or overnight (4°C) | Longer times may increase conjugation efficiency. |
| Expected Outcomes | ||
| Conjugation Efficiency | Variable | Highly dependent on the biomolecule and reaction conditions. |
| Purity (post-purification) | >95% | Achievable with appropriate purification methods. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or sulfo-NHS | Use fresh, properly stored reagents. |
| Incorrect pH of buffers | Verify the pH of all buffers before use. | |
| Presence of primary amines in buffers | Use amine-free buffers (e.g., MES, HEPES, PBS). | |
| Insufficient molar ratio of linker | Increase the molar excess of activated this compound. | |
| Precipitation of Biomolecule | High concentration of reagents | Perform a buffer exchange to remove excess reagents before conjugation. |
| Change in protein stability upon conjugation | Optimize buffer conditions (e.g., add stabilizers). |
Conclusion
This guide provides a comprehensive framework for the successful bioconjugation of this compound. By following these protocols and optimizing the reaction conditions, researchers can effectively utilize this promising hydrophilic linker in the development of novel biotherapeutics, particularly in the field of antibody-drug conjugates. The use of polysarcosine linkers like this compound offers a valuable tool to enhance the properties and performance of next-generation drug delivery systems.
References
Application Notes and Protocols: Ac-pSar12-OH in Ligand-Drug Conjugate (LDC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligand-Drug Conjugates (LDCs) represent a promising therapeutic modality, designed to deliver potent cytotoxic agents specifically to target cells, thereby minimizing systemic toxicity. The linker component of an LDC is critical, influencing its stability, solubility, pharmacokinetic (PK) profile, and the efficiency of payload release. Ac-pSar12-OH is a key component of a monodisperse polysarcosine (pSar)-based linker system designed to address the challenges associated with the hydrophobicity of many drug-linker platforms. Polysarcosine is a hydrophilic, non-immunogenic, and biodegradable polymer.[1][2] Incorporating a pSar chain of 12 units (pSar12) as a hydrophobicity masking entity allows for the creation of LDCs with higher drug-to-antibody ratios (DAR) while maintaining favorable physicochemical and pharmacological properties.[1][3]
These application notes provide an overview of the utility of this compound in LDC development, including its impact on conjugate properties and detailed protocols for conjugation and characterization.
Key Applications and Advantages of this compound Linkers
The primary application of this compound-containing linkers is to improve the therapeutic index of LDCs by mitigating the hydrophobicity of the cytotoxic payload. This leads to several key advantages:
-
Improved Pharmacokinetics: By masking the hydrophobic drug-linker, pSar12 reduces the rate of plasma clearance, leading to longer systemic circulation and increased tumor accumulation.[3]
-
Enhanced Efficacy: The improved PK profile directly correlates with enhanced antitumor activity in vivo.
-
Higher Drug Loading: The hydrophilic nature of pSar allows for the successful development of LDCs with higher DAR (e.g., DAR8) without the aggregation and poor solubility issues often seen with conventional linkers.
-
Superior Hydrophilicity Masking: Studies have shown that pSar can be more effective than polyethylene glycol (PEG) at masking hydrophobicity and improving clearance rates at equivalent lengths.
-
Chemical Homogeneity: The use of monodisperse pSar linkers, as opposed to polydisperse polymers, ensures the production of homogeneous LDC batches with consistent pharmacological properties, which is a significant advantage for manufacturing and regulatory approval.
The strategic placement of the pSar12 moiety is crucial. An "orthogonal" or parallel orientation relative to the drug unit is necessary to effectively shield the payload's hydrophobicity. A linear arrangement between the ligand and the drug does not confer the same benefits.
Quantitative Data Summary
The following tables summarize the comparative data for antibody-drug conjugates (ADCs) constructed with and without a pSar12-based linker. The data is derived from studies using a trastuzumab-based ADC with a β-glucuronidase-cleavable linker and an MMAE payload at a DAR of 8.
Table 1: Comparative Hydrophobicity by HIC
| Conjugate | Linker Composition | Relative Hydrophobicity (HIC Retention Time) |
| ADC-pSar12 | Orthogonal pSar12 with MMAE payload | Significantly Reduced |
| ADC-PEG12 | Orthogonal PEG12 with MMAE payload | Reduced |
| ADC-pSar12L | Linear pSar12 with MMAE payload | High (No reduction) |
| ADC-pSar0 | No hydrophilic masking polymer | High |
This table illustrates the superior hydrophobicity masking of the orthogonal pSar12 linker compared to PEG12 and the lack of effect from a linear pSar configuration.
Table 2: Pharmacokinetic Parameters in SCID Mice
| Conjugate | Clearance Rate (mL/day/kg) |
| ADC-pSar12 | 15.8 |
| ADC-PEG12 | 47.3 |
| ADC-pSar0 | 37.6 |
| ADC-pSar12L | Unfavorable (High) |
Data from a single 3 mg/kg intravenous dose. The lower clearance rate for ADC-pSar12 indicates a significantly improved pharmacokinetic profile.
Table 3: In Vivo Antitumor Efficacy
| Conjugate | Dose | Tumor Model | Outcome |
| ADC-pSar12 | 3 mg/kg | SCID/BT-474 Breast Cancer | Curative (Complete Remission) |
| ADC-pSar0 | 3 mg/kg | SCID/BT-474 Breast Cancer | Incomplete Tumor Regression |
This data demonstrates the direct correlation between the improved PK profile of the pSar12-containing ADC and its enhanced in vivo antitumor efficacy.
Table 4: In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Target Expression | ADC | IC50 |
| N87 | High HER2 | Trastuzumab-vc-MMAE | ~13-43 ng/mL |
| BT474 | High HER2 | Trastuzumab-vc-MMAE | ~13-43 ng/mL |
| MDA-MB-361-DYT2 | Moderate HER2 | Trastuzumab-vc-MMAE (DAR > 3.5) | ~25-80 ng/mL |
| MDA-MB-231 | Low HER2 | Trastuzumab-vc-MMAE | No toxicity observed |
This table provides representative cytotoxicity data for MMAE-based ADCs, showing potent activity against target-expressing cell lines. The efficacy of pSar-containing ADCs is expected to align with these values, as the pSar moiety primarily impacts in vivo PK rather than in vitro potency.
Experimental Protocols
Protocol 1: LDC Synthesis via Thiol-Maleimide Conjugation
This protocol describes the generation of an LDC by conjugating a maleimide-functionalized this compound-drug linker to a targeting antibody via reduction of its native interchain disulfide bonds.
Materials:
-
Targeting Antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized this compound-Drug linker (e.g., MAL-pSar12-glucuronide-MMAE) dissolved in DMSO
-
Degassed conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5
-
Quenching solution: N-acetylcysteine or Cysteine
-
Purification columns (e.g., Sephadex G-25 desalting columns)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed conjugation buffer.
-
-
Disulfide Bond Reduction:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Flush the vial with inert gas, seal, and incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds to free thiols.
-
-
Linker-Drug Conjugation:
-
Immediately after reduction, add the maleimide-functionalized this compound-Drug linker solution to the reduced antibody. A molar excess of 1.25 equivalents of linker per cysteine is recommended.
-
Flush the vial with inert gas, seal, and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if using a photosensitive payload.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting LDC using a desalting column (e.g., G-25) pre-equilibrated with PBS to remove excess linker-drug, quenching agent, and TCEP.
-
-
Maleimide Hydrolysis (Optional but Recommended):
-
Incubate the purified LDC for 48 hours at 37°C to promote the hydrolysis of the succinimide ring, which can increase the stability of the conjugate.
-
-
Characterization and Storage:
-
Characterize the final LDC for purity, concentration, and Drug-to-Ligand Ratio (DLR).
-
Store the final conjugate at 2-8°C for short-term use. For long-term storage, add stabilizers like BSA and sodium azide and store at -20°C or -80°C.
-
Protocol 2: LDC Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique used to determine the DLR and assess the hydrophobicity profile of an LDC. Species with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different times.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
LDC sample
Procedure:
-
Sample Preparation:
-
Dilute the LDC sample to a concentration of approximately 1 mg/mL.
-
Adjust the sample to the initial high-salt condition by adding a concentrated stock of ammonium sulfate to a final concentration of 0.5 M to 1.0 M to ensure binding to the column.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared LDC sample.
-
Elute the LDC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. LDC species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DLR by determining the weighted average of the peak areas.
-
Compare the retention time of the pSar12-LDC to a non-pSar control to confirm the reduction in hydrophobicity.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the LDC on target-expressing and non-target cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDC, unconjugated antibody, and free drug for controls
-
Cell viability reagent (e.g., MTT, alamarBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the LDC and controls in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw data to percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.
-
Visualizations
Caption: Experimental workflow for LDC synthesis.
Caption: Proposed mechanism of action for a pSar12-LDC.
References
Application Notes and Protocols for Ac-pSar12-OH in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-pSar12-OH is a discrete (monodisperse) polysarcosine-based linker utilized in the construction of advanced targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs). Polysarcosine (pSar), a polymer of N-methylated glycine, serves as a hydrophilic and biocompatible alternative to Poly(ethylene glycol) (PEG). Its primary function is to act as a "hydrophobicity masking entity." In the context of ADCs, where highly hydrophobic cytotoxic payloads are attached to a monoclonal antibody (mAb), maintaining the overall hydrophilic nature of the conjugate is crucial. Excessive hydrophobicity can lead to aggregation, rapid clearance from circulation, and reduced therapeutic efficacy. The this compound linker, with its 12 sarcosine units, is designed to mitigate these issues, enabling the development of highly-loaded and homogeneous ADCs with improved physicochemical properties, pharmacokinetics, and potent in vivo anti-tumor activity.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including quantitative data from preclinical studies and detailed protocols for key experimental procedures.
Data Presentation: Preclinical Efficacy of Polysarcosine-Based ADCs
The inclusion of the this compound linker in ADCs has been shown to significantly enhance their pharmacokinetic profiles and anti-tumor efficacy. Below is a summary of comparative preclinical data for ADCs constructed with and without the polysarcosine linker.
Table 1: Comparative Pharmacokinetics of a DAR 8 Trastuzumab-MMAE ADC in SCID Mice
| ADC Formulation | Linker Type | Clearance (mL/day/kg) | Reference |
| ADC-PSAR12 | Polysarcosine (12 units) | 15.8 | [1] |
| ADC-PSAR0 | Non-Polysarcosine | 37.6 | [1] |
This data demonstrates that the inclusion of a 12-unit polysarcosine linker significantly reduces the clearance rate of the ADC, leading to longer circulation times.
Table 2: Comparative In Vivo Efficacy of a Single 3 mg/kg Dose of a DAR 8 Trastuzumab-MMAE ADC in a BT-474 Breast Cancer Xenograft Model
| Treatment Group | Linker Type | Outcome | Reference |
| ADC-PSAR12 | Polysarcosine (12 units) | Curative (complete tumor remission) | [1] |
| ADC-PSAR0 | Non-Polysarcosine | Incomplete tumor regressions | [1] |
This data highlights the superior anti-tumor activity of the polysarcosine-containing ADC, which is directly correlated with its improved pharmacokinetic profile.
Table 3: In Vitro Cytotoxicity of a Trastuzumab-Exatecan ADC with a Polysarcosine Linker (Tra-Exa-PSAR10)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | HER2+ Breast Cancer | 3.1 | [2] |
This table provides an example of the potent in vitro cytotoxicity of an ADC utilizing a polysarcosine linker with a topoisomerase I inhibitor payload.
Signaling Pathways
The therapeutic effect of an ADC is ultimately mediated by the cytotoxic payload once it is released inside the target cancer cell. The this compound linker is versatile and can be used with various payloads that act through different mechanisms. Below are diagrams of the signaling pathways for two common classes of payloads.
Signaling Pathway for Tubulin Polymerization Inhibitors (e.g., MMAE)
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway for Topoisomerase I Inhibitors (e.g., Exatecan)
Exatecan is a potent derivative of camptothecin that inhibits topoisomerase I (TOP1). This enzyme is crucial for relieving DNA torsional stress during replication and transcription. Inhibition of TOP1 leads to the accumulation of DNA double-strand breaks, triggering the DNA Damage Response (DDR) pathway and ultimately apoptosis.
Experimental Protocols
Detailed methodologies for the characterization and evaluation of ADCs constructed with the this compound linker are provided below. These protocols are intended as a guide and may require optimization based on the specific ADC and experimental setup.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and drug load distribution of ADCs. The principle is that with each conjugated payload, the hydrophobicity of the ADC increases, leading to a longer retention time on the HIC column.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the test compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells (e.g., BT-474 for HER2-positive breast cancer)
-
Matrigel (optional)
-
ADC, vehicle control, and other control antibodies
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells (typically 2-10 million cells in PBS or a Matrigel mixture) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, vehicle, and controls intravenously (or via another appropriate route) at the desired dose and schedule.
-
Measure tumor volume (Volume = 0.5 × Length × Width²) and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, tumors can be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.
Conclusion
The this compound linker represents a significant advancement in the field of targeted cancer therapy. Its ability to mask the hydrophobicity of potent cytotoxic payloads allows for the creation of highly-loaded, homogeneous ADCs with superior pharmacokinetic properties and enhanced anti-tumor efficacy. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate ADCs incorporating this innovative linker technology in their preclinical cancer research and drug development efforts.
References
Application Notes and Protocols for Ac-pSar12-OH Maleimide Thiol Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the successful conjugation of Ac-pSar12-OH maleimide to thiol-containing molecules, such as cysteine residues in peptides, proteins, and other biomolecules. The information is intended to guide researchers in developing robust and efficient bioconjugation strategies for applications in drug delivery, diagnostics, and therapeutics.
Introduction
The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, aqueous conditions.[1] This Michael addition reaction forms a stable thioether bond between the maleimide group and a sulfhydryl (thiol) group.[] this compound is a linker molecule featuring a 12-unit polysarcosine (pSar) chain, which imparts hydrophilicity and has been explored as an alternative to polyethylene glycol (PEG) in therapeutic protein conjugation.[3] When functionalized with a maleimide group, this compound becomes a valuable tool for constructing ligand-drug conjugates (LDCs) and other advanced bioconjugates.[3]
The following sections provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and critical considerations for achieving optimal conjugation efficiency and stability.
Key Reaction Parameters and Optimization
The success of the maleimide-thiol conjugation is highly dependent on several key reaction parameters. Careful optimization of these conditions is crucial to maximize yield and minimize side reactions.
pH
The pH of the reaction buffer is a critical factor influencing the rate and specificity of the conjugation. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing competing reactions with amine groups (e.g., lysine residues), which becomes more significant at pH values above 7.5.
Temperature and Reaction Time
The conjugation reaction can be performed at room temperature (20-25°C) or at 4°C. Reactions at room temperature are typically faster, often reaching completion within 2 hours. For sensitive biomolecules, performing the reaction at 4°C overnight can be advantageous to minimize potential degradation.
Molar Ratio of Reactants
The molar ratio of this compound maleimide to the thiol-containing molecule should be optimized for each specific application. A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion. For peptides and proteins, a starting point of 10-20 fold molar excess of the maleimide is common. However, the optimal ratio can vary depending on the steric hindrance and reactivity of the specific thiol. For instance, studies with other molecules have shown optimal ratios of 2:1 for a small peptide and 5:1 for a larger nanobody.
Buffer Composition
The choice of buffer is important to maintain the desired pH and prevent interference with the reaction. Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used at concentrations between 10-100 mM. It is crucial to use degassed buffers to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides. The inclusion of a chelating agent like EDTA (1-5 mM) can also help prevent metal-catalyzed thiol oxidation.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the key quantitative data for optimizing the this compound maleimide thiol conjugation.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reactions; 4°C for sensitive molecules. |
| Reaction Time | 2 hours (at RT) to overnight (at 4°C) | Should be optimized based on reaction monitoring. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Optimization is critical for each specific biomolecule. |
| Buffer | PBS, Tris, HEPES (10-100 mM) | Must be free of thiols and degassed. |
| Additives | EDTA (1-5 mM) | Optional, to prevent metal-catalyzed thiol oxidation. |
| Biomolecule Type | Example Molar Ratios (Maleimide:Thiol) | Reference |
| Small Peptide (e.g., cRGDfK) | 2:1 | |
| Nanobody (e.g., 11A4) | 5:1 | |
| General Protein/Peptide Labeling | 10:1 to 20:1 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound maleimide to a thiol-containing protein. This protocol can be adapted for other thiol-containing molecules.
Materials
-
Thiol-containing protein
-
This compound maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., 1x PBS, pH 7.2, with 1 mM EDTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol for Thiol Conjugation
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Optional (Disulfide Bond Reduction): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
-
Preparation of this compound Maleimide Stock Solution:
-
Allow the vial of this compound maleimide to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the this compound maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound maleimide stock solution to the protein solution while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound maleimide and other small molecules using a suitable purification method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
For short-term storage, the purified conjugate can be kept at 4°C for up to a week. For long-term storage, it is recommended to add a cryoprotectant (e.g., 50% glycerol) and store at -20°C or -80°C.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical reaction and the experimental workflow for the thiol conjugation of this compound maleimide.
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
Caption: Experimental workflow for this compound maleimide conjugation.
References
Application Notes and Protocols for the Analytical Characterization of Ac-pSar12-OH Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "Ac-pSar12-OH ADC" is not found in publicly available literature. Therefore, this document provides a comprehensive overview of analytical techniques and protocols applicable to a hypothetical Antibody-Drug Conjugate (ADC) with a peptide-based linker containing phosphoserine (pSar) and an acetylated payload (Ac-...). The methodologies described are based on established principles for the characterization of ADCs.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1] The analytical characterization of ADCs is crucial to ensure their safety, efficacy, and consistency.[2] This document outlines key analytical techniques for characterizing a novel, hypothetical ADC, "this compound ADC," focusing on critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), size variants, charge variants, and payload distribution.
Core Analytical Techniques and Data Presentation
A suite of orthogonal analytical methods is essential for the comprehensive characterization of ADCs.[3] The following table summarizes the key techniques and the critical quality attributes they address.
| Analytical Technique | Critical Quality Attribute (CQA) Assessed | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Drug Load Distribution | To quantify the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[4] |
| Size Exclusion Chromatography (SEC) | Aggregates and Fragments | To detect and quantify high molecular weight species (aggregates) and low molecular weight species (fragments).[5] |
| Cation Exchange Chromatography (CEX) | Charge Variants | To separate and quantify ADC variants based on differences in their surface charge, which can arise from modifications like deamidation or lysine truncation. |
| Mass Spectrometry (MS) | Intact Mass, DAR, Payload Localization | To determine the molecular weight of the intact ADC, confirm the DAR, and identify the specific sites of drug conjugation through peptide mapping. |
| Peptide Mapping with LC-MS/MS | Conjugation Site Analysis, Post-Translational Modifications (PTMs) | To identify the specific amino acid residues where the drug-linker is attached and to characterize other modifications on the antibody backbone. |
| In Vitro Cytotoxicity Assay | Potency | To measure the biological activity and potency of the ADC by assessing its ability to kill target cancer cells. |
Quantitative Data Summary
The following tables present example data that would be generated from the characterization of a batch of this compound ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 5.2 | 5.1 |
| DAR 2 | 8.9 | 20.5 |
| DAR 4 | 12.1 | 55.3 |
| DAR 6 | 14.8 | 15.6 |
| DAR 8 | 16.5 | 3.5 |
| Weighted Average DAR | - | 4.2 |
Table 2: Size Variant Analysis by SEC
| Species | Retention Time (min) | Peak Area (%) | Molecular Weight (kDa) |
| Aggregate | 8.5 | 1.2 | >150 |
| Monomer | 10.2 | 98.5 | ~150 |
| Fragment | 12.1 | 0.3 | <150 |
Table 3: Charge Variant Analysis by CEX
| Variant | Retention Time (min) | Peak Area (%) |
| Acidic Variants | 15.8 | 18.2 |
| Main Peak | 18.2 | 75.3 |
| Basic Variants | 21.5 | 6.5 |
Experimental Protocols
Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the determination of the drug-to-antibody ratio (DAR) for this compound ADC using HIC. HIC separates molecules based on their hydrophobicity, with higher DAR species being more hydrophobic and thus having longer retention times.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol
-
HIC column (e.g., BioPro HIC BF, 4 µm, 100 x 4.6 mm)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample (at a concentration of 1-5 mg/mL).
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of each species * DAR of that species) / 100
Protocol for Size Variant Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the analysis of aggregates and fragments in an this compound ADC sample using SEC. SEC separates molecules based on their hydrodynamic radius.
Materials:
-
This compound ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject 10-20 µL of the ADC sample (at a concentration of 1-10 mg/mL).
-
Perform an isocratic elution for 15-20 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
Protocol for Charge Variant Analysis by Cation Exchange Chromatography (CEX)
This protocol is for the analysis of charge variants of this compound ADC using CEX. CEX separates proteins based on differences in their net surface charge.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 20 mM MES, pH 6.5
-
Mobile Phase B: 20 mM MES, 200 mM NaCl, pH 6.5
-
CEX column (e.g., BioResolve SCX mAb, 3 µm)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the CEX column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample (at a concentration of 1-5 mg/mL).
-
Elute the bound ADC using a linear salt gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the acidic, main, and basic charge variants.
-
Calculate the percentage of each variant group relative to the total peak area.
Protocol for Intact Mass Analysis by LC-MS
This protocol details the determination of the intact molecular weight of this compound ADC using liquid chromatography coupled with mass spectrometry (LC-MS).
Materials:
-
This compound ADC sample
-
Reversed-phase C4 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the reversed-phase column with a low percentage of Mobile Phase B.
-
Inject 1-5 µg of the ADC sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact ADC.
-
The different DAR species will appear as distinct mass peaks, allowing for the confirmation of the DAR distribution.
Protocol for Peptide Mapping by LC-MS/MS
This protocol is for identifying the conjugation sites of the this compound linker-payload on the antibody.
Materials:
-
This compound ADC sample
-
Denaturant (e.g., Guanidine HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Trypsin (proteolytic enzyme)
-
Reversed-phase C18 column
-
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the ADC with trypsin overnight at 37°C.
-
Separate the resulting peptides using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the antibody sequence to identify peptides.
-
Modified peptides containing the this compound linker-payload will have a characteristic mass shift. The MS/MS fragmentation pattern will confirm the sequence of the peptide and the specific amino acid of conjugation.
Visualizations
Experimental Workflows
Caption: Overall workflow for ADC characterization.
Caption: Workflow for peptide mapping analysis.
Signaling Pathway
The mechanism of action of an ADC generally involves the following steps.
Caption: Generalized mechanism of action for an ADC.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. adcreview.com [adcreview.com]
- 3. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing an Ac-pSar12-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. Inconsistent DAR can lead to variability in potency and potential toxicity, making its accurate determination essential throughout the development and manufacturing of ADCs.
This application note details the methodologies for calculating the DAR of ADCs that incorporate Ac-pSar12-OH, a monodisperse polysarcosine-based linker. Polysarcosine (pSar) linkers have emerged as a promising alternative to traditional polyethylene glycol (PEG) linkers, offering improved biocompatibility, reduced immunogenicity, and enhanced pharmacokinetic properties, particularly for ADCs with a high drug load.
We present protocols for the most common and robust analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, and Mass Spectrometry (MS).
Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the small molecule drug.
| Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Each conjugated drug molecule increases the overall hydrophobicity of the ADC. | Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). Performed under non-denaturing conditions. | Can be sensitive to experimental conditions; may require method development for optimal separation. |
| UV-Vis Spectroscopy | Utilizes the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their distinct absorbance maxima. | Simple, rapid, and requires standard laboratory equipment. | Provides an average DAR value only, not the distribution. Requires that the drug has a unique absorbance peak separate from the antibody's absorbance at 280 nm. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC and its subunits, allowing for the determination of the number of conjugated drug molecules. | Provides accurate mass measurements and can identify different drug-loaded species. Can be used for both intact and reduced ADCs. | Requires specialized instrumentation and expertise. The complexity of the mass spectrum can increase with the heterogeneity of the ADC. |
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful method for characterizing the heterogeneity of ADC samples and calculating the average DAR. The separation is based on the increasing hydrophobicity of the ADC with each additional drug-linker conjugate.
Workflow for DAR Determination using HIC
Caption: Workflow for DAR determination using HIC.
Materials and Reagents:
-
ADC sample featuring the this compound linker
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram, corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
DAR Determination by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two wavelengths.
Workflow for DAR Determination using UV-Vis Spectroscopy
Caption: Workflow for DAR determination using UV-Vis Spectroscopy.
Materials and Reagents:
-
ADC sample featuring the this compound linker
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer for sample dilution (e.g., PBS)
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the naked antibody (ε_Ab) at 280 nm.
-
Determine the molar extinction coefficient of the drug-linker construct (this compound-Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm (ε_Drug,280).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to an appropriate concentration in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).
-
-
Data Analysis:
-
Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following equations (based on the Beer-Lambert law): A_280 = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug] A_λmax = ε_Ab,λmax * [Ab] + ε_Drug,λmax * [Drug] (Note: The absorbance of the antibody at the drug's λ_max is often negligible)
-
Calculate the average DAR: Average DAR = [Drug] / [Ab]
-
DAR Determination by Mass Spectrometry (MS)
MS analysis provides precise mass information for the different ADC species, allowing for direct calculation of the DAR. This can be performed on the intact ADC or on its reduced subunits (light and heavy chains).
Workflow for DAR Determination using Intact MS
Caption: Workflow for DAR determination using intact Mass Spectrometry.
Materials and Reagents:
-
ADC sample featuring the this compound linker
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., size-exclusion for native analysis or reversed-phase for denatured analysis)
-
MS-compatible mobile phases (e.g., ammonium acetate for native MS)
-
For reduced analysis: Dithiothreitol (DTT)
Protocol (Intact ADC Analysis):
-
Sample Preparation: Dilute the ADC sample in an MS-compatible buffer.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the ADC species using an appropriate LC method (e.g., size-exclusion chromatography for native analysis).
-
Acquire mass spectra in the appropriate mass range for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Determine the mass of the naked antibody.
-
Calculate the number of conjugated drug-linkers for each species based on the mass difference.
-
Calculate the weighted average DAR from the relative abundance of each species in the deconvoluted spectrum.
-
Expected Results and Data Interpretation
The use of a monodisperse this compound linker is expected to result in a more homogenous ADC product compared to those synthesized with polydisperse linkers.
HIC: The chromatogram should display a series of well-resolved peaks corresponding to specific DAR species (e.g., DAR0, DAR2, DAR4, DAR8 for cysteine-conjugated ADCs). The relative peak areas will indicate the distribution of these species.
UV-Vis: This method will yield a single average DAR value. This value should be consistent with the weighted average DAR calculated from HIC or MS data.
MS: The deconvoluted mass spectrum will show a series of peaks, each corresponding to the mass of the antibody plus an integer number of drug-linker moieties. The high resolution of the mass measurement confirms the identity of each species.
Comparative Data for Polysarcosine Linkers:
| Property | Polysarcosine (pSar) Linker | Polyethylene Glycol (PEG) Linker |
| Homogeneity | Monodisperse (defined length) | Polydisperse (distribution of lengths) |
| Biocompatibility | High, based on endogenous sarcosine | Generally good, but can elicit immune responses |
| Biodegradability | Biodegradable | Non-biodegradable |
| Pharmacokinetics | Can improve circulation half-life | Can improve circulation half-life |
| High DAR ADCs | Effective at mitigating aggregation and improving PK | Can lead to aggregation and faster clearance |
Conclusion
Accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. The protocols outlined in this application note provide robust methods for analyzing ADCs conjugated with the this compound linker. The use of orthogonal techniques such as HIC, UV-Vis spectroscopy, and Mass Spectrometry is recommended to gain a comprehensive understanding of the DAR and the distribution of drug-loaded species. The favorable properties of polysarcosine linkers, such as this compound, are anticipated to contribute to the development of more homogeneous and effective antibody-drug conjugates.
Ac-pSar12-OH for improving the pharmacokinetics of biologics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic efficacy of biologic drugs, such as monoclonal antibodies, peptides, and proteins, is often limited by their short in vivo half-life, rapid clearance, and potential for immunogenicity. Ac-pSar12-OH, an acetylated 12-unit polysarcosine polymer, offers a compelling solution to these challenges. As a biocompatible and non-immunogenic alternative to polyethylene glycol (PEG), polysarcosylation with this compound has been shown to significantly improve the pharmacokinetic (PK) profile of biologics. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of this compound in biopharmaceutical research and development.
Polysarcosine (pSar) is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[1] This composition contributes to its excellent water solubility, low toxicity, and resistance to protein adsorption.[1][] Unlike PEG, which can elicit anti-PEG antibodies leading to accelerated blood clearance, polysarcosine is not known to provoke a significant immune response.[] By conjugating this compound to a biologic, the hydrodynamic size of the molecule is increased, reducing renal clearance and extending its circulation time in the bloodstream.[3]
Key Advantages of this compound Conjugation
-
Extended Half-Life: Increases the in vivo residence time of the biologic, allowing for less frequent dosing.
-
Reduced Clearance: Shields the biologic from enzymatic degradation and renal filtration, leading to lower clearance rates.
-
Improved Stability: Enhances the stability of the conjugated molecule in circulation.
-
Low Immunogenicity: As a derivative of an endogenous amino acid, it has a lower potential to induce an immune response compared to PEG.
-
Enhanced Bioavailability: Prolonged circulation can lead to greater exposure of the therapeutic to its target.
Quantitative Data: Pharmacokinetic Profile Improvement
The following tables summarize the pharmacokinetic data from a study on an antibody-drug conjugate (ADC) modified with a 12-unit polysarcosine chain (ADC-pSar12), demonstrating the significant improvements compared to a non-polysarcosylated ADC (ADC-pSar0) and a PEGylated ADC (ADC-PEG12).
Table 1: Comparison of Clearance Rates
| Conjugate | Clearance Rate (mL/day/kg) | Fold Improvement vs. Unmodified |
| ADC-pSar0 | 37.6 | - |
| ADC-pSar12 | 15.8 | 2.38 |
Data from a study in SCID mice after a single intravenous dose of 3 mg/kg.
Table 2: Comparison of Polysarcosine vs. PEGylation
| Conjugate | Clearance Rate (mL/day/kg) |
| ADC-PEG12 | 47.3 |
| ADC-pSar12 | 38.9 |
Data demonstrates that at an equivalent chain length, polysarcosine more effectively reduces clearance rates compared to PEG.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Biologic via Maleimide Chemistry
This protocol outlines a general method for the site-specific conjugation of a maleimide-functionalized this compound to a biologic containing free thiol groups (e.g., from cysteine residues).
Materials:
-
Biologic (antibody, protein, etc.) with available thiol groups
-
This compound with a maleimide functional group
-
Reduction reagent (e.g., TCEP-HCl)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Quenching Reagent: N-ethylmaleimide or free cysteine
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Biologic Preparation:
-
Dissolve the biologic in conjugation buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds to generate free thiols by adding a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
This compound-Maleimide Preparation:
-
Prepare a 10 mM stock solution of this compound-maleimide in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound-maleimide stock solution to the prepared biologic solution. A 10- to 20-fold molar excess of the pSar reagent is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching:
-
Add a quenching reagent in slight excess to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the polysarcosylated biologic using size-exclusion chromatography (SEC) to remove unreacted this compound-maleimide and other small molecules.
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (DOL), purity, and aggregation state using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
This protocol provides a general framework for assessing the pharmacokinetic profile of a polysarcosylated biologic in mice.
Materials:
-
Test animals (e.g., C57BL/6 or BALB/c mice)
-
Polysarcosylated biologic and unconjugated control
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for quantification of the biologic in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals for at least one week prior to the study.
-
Randomly assign animals to treatment groups (e.g., polysarcosylated biologic, unconjugated biologic, vehicle control).
-
-
Dosing:
-
Administer the biologic via the intended clinical route (e.g., intravenous bolus via the tail vein). A typical dose for an antibody-based biologic might be in the range of 1-10 mg/kg.
-
-
Blood Sampling:
-
Collect serial blood samples from each animal at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Blood can be collected via methods such as submandibular or saphenous vein puncture for intermediate time points, and cardiac puncture for a terminal time point.
-
-
Plasma Preparation:
-
Process the collected blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the biologic in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the curve (AUC)
-
-
Compare the pharmacokinetic parameters between the polysarcosylated and unconjugated biologics.
-
Visualizations
Caption: Workflow for polysarcosylation and pharmacokinetic analysis.
Caption: How this compound improves biologic pharmacokinetics.
References
Formulation of Ac-pSar12-OH Conjugates for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective drug delivery systems is paramount for optimizing the therapeutic index of novel and existing pharmaceuticals. Conjugation of therapeutic agents to polymers can enhance their pharmacokinetic properties, improve solubility, and prolong circulation half-life. Polysarcosine (pSar) has emerged as a promising alternative to polyethylene glycol (PEG) for therapeutic bioconjugation.[1][2] pSar is a non-ionic, hydrophilic polypeptoid that is biodegradable and has shown reduced immunogenicity compared to PEG.[2][3] Ac-pSar12-OH is a discrete (monodisperse) polysarcosine derivative with an acetylated N-terminus and a C-terminal carboxylic acid, making it an ideal linker for conjugation to amine-containing molecules for in vivo applications.[4]
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound conjugates for pre-clinical in vivo studies. The focus is on the conjugation of small molecules or peptides to this compound via carbodiimide chemistry and the subsequent formulation of the resulting conjugate for parenteral administration.
Key Advantages of this compound Conjugation
-
Improved Pharmacokinetics: pSar conjugation extends the in vivo circulation half-life of conjugated molecules, leading to prolonged exposure.
-
Reduced Immunogenicity: Polysarcosine has been shown to elicit a weaker immune response compared to PEG, which is a significant advantage for drugs requiring chronic administration.
-
Enhanced Solubility and Stability: The hydrophilic nature of pSar can improve the solubility of hydrophobic drugs and protect conjugated proteins from proteolytic degradation.
-
Biocompatibility and Biodegradability: pSar is derived from the endogenous amino acid sarcosine and is biodegradable, which may lead to a better safety profile.
-
Tumor Accumulation: In preclinical models, pSar-conjugated therapeutics have demonstrated enhanced accumulation in tumor tissues.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving polysarcosine conjugates, providing a basis for comparison and experimental design.
Table 1: Pharmacokinetic Parameters of Polysarcosine Conjugates
| Conjugate | Animal Model | Dose & Route | t1/2 (hours) | Clearance (mL/day/kg) | Reference |
| PSar-IFN | Mouse | 100 µg/kg, IV | 4.8 | - | |
| ADC-PSAR12 | SCID Mouse | 3 mg/kg, IV | - | 15.8 | |
| ADC-PSAR0 (no pSar) | SCID Mouse | 3 mg/kg, IV | - | 37.6 |
Table 2: In Vivo Efficacy of Polysarcosine Conjugates
| Conjugate | Tumor Model | Dose & Route | Outcome | Reference |
| PSar-IFN | OVCAR3 human ovarian cancer | 100 µg/kg, every other day, IV | Significantly more potent in inhibiting tumor growth compared to PEG-IFN | |
| ADC-PSAR12 | BT-474 breast cancer | 3 mg/kg, single dose, IV | Complete tumor remission in 4/5 mice |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Molecule to this compound using EDC/NHS Chemistry
This protocol describes a general two-step procedure for covalently conjugating a small molecule or peptide containing a primary amine to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule (drug, peptide, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
-
Analytical HPLC system for characterization
-
Mass spectrometer for confirmation of conjugation
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 1.5 to 3-fold molar excess of the activated linker is recommended.
-
Adjust the pH of the reaction mixture to 7.4-8.0 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugate from unreacted starting materials and byproducts. The choice of purification method will depend on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Useful for removing small molecule impurities. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Preparative Reverse-Phase HPLC (RP-HPLC): Provides high-resolution purification.
-
-
-
Characterization of the Conjugate:
-
Analytical RP-HPLC: To assess the purity of the conjugate.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and verify successful conjugation.
-
NMR Spectroscopy: Can be used for detailed structural characterization.
-
Protocol 2: Formulation of this compound Conjugate for In Vivo Administration
This protocol provides a general method for formulating the purified conjugate for parenteral (e.g., intravenous) administration in preclinical animal models.
Materials:
-
Purified this compound conjugate (lyophilized powder)
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; 5% Dextrose in Water (D5W))
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution of the Conjugate:
-
Aseptically weigh the required amount of lyophilized this compound conjugate.
-
Reconstitute the conjugate in a sterile vehicle to the desired stock concentration. Gentle vortexing or swirling may be required to ensure complete dissolution.
-
-
Determination of Final Dosing Concentration:
-
Calculate the final concentration needed for injection based on the desired dose (e.g., in mg/kg) and the average weight of the animals.
-
-
Dilution and Sterile Filtration:
-
Dilute the stock solution to the final dosing concentration using the sterile vehicle.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Visually inspect the final formulation for any particulates or precipitation.
-
If possible, perform a final concentration check using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
For larger-scale preparations, consider testing for endotoxin levels.
-
-
Storage:
-
Store the formulated conjugate at the appropriate temperature (e.g., 4°C or -20°C) until use. The stability of the formulated conjugate should be determined on a case-by-case basis.
-
Visualizations
References
Application Notes and Protocols for Ac-pSar12-OH Linker in Site-Specific Antibody Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of a hydrophilic linker incorporating an Acetyl-polysarcosine(12)-Hydroxide (Ac-pSar12-OH) moiety for the site-specific modification of antibodies.
Polysarcosine (pSar) is a non-immunogenic, highly hydrophilic, and biocompatible polymer.[1][2] The incorporation of a monodisperse pSar chain of 12 units (pSar12) into an ADC linker has been shown to significantly improve the physicochemical properties of the resulting conjugate.[3][4] These improvements include enhanced hydrophilicity, which can lead to a higher drug-to-antibody ratio (DAR) without inducing aggregation, and favorable pharmacokinetic profiles, ultimately resulting in enhanced in vivo antitumor efficacy.[3]
For the purposes of these application notes, the "this compound linker" is presented as a key component within a larger, functional linker construct designed for site-specific conjugation. This construct is hypothesized to consist of:
-
A maleimide group: For covalent attachment to a free thiol on the antibody, typically an engineered cysteine residue, enabling site-specific conjugation.
-
The this compound hydrophilic spacer: To improve the solubility and pharmacokinetic properties of the ADC.
-
A cleavable moiety: In this case, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, ensuring payload release within the target cell's lysosome.
-
A self-immolative spacer: A p-aminobenzylcarbamate (PABC) group that, upon cleavage of the Val-Cit linker, releases the unmodified cytotoxic drug.
This comprehensive linker design leverages the benefits of site-specific conjugation with the advantageous properties of a hydrophilic pSar spacer to create a homogeneous and highly effective ADC.
Data Presentation
The inclusion of a pSar12 spacer in an ADC linker has a quantifiable impact on its physicochemical and pharmacokinetic properties. The following tables summarize key data from studies on pSar-containing ADCs.
| Table 1: Physicochemical Properties of pSar-Containing ADCs | |
| Parameter | Observation |
| Hydrophobicity | Significant reduction in retention time on Hydrophobic Interaction Chromatography (HIC) for ADCs with pSar12 compared to those without, indicating decreased hydrophobicity. |
| Aggregation | Glucuronide-linked conjugates, another hydrophilic linker system, show minimal aggregation (<5%) compared to more hydrophobic dipeptide-linked conjugates (up to 80% aggregation). pSar is expected to have a similar positive impact. |
| Drug-to-Antibody Ratio (DAR) | The hydrophilic nature of pSar allows for the generation of ADCs with higher DARs (e.g., DAR 8) without the aggregation issues often seen with highly hydrophobic drug-linkers. |
| Table 2: Pharmacokinetic and Efficacy Data of pSar-Containing ADCs | |
| Parameter | Observation |
| Plasma Clearance | ADC exposure increases with pSar length up to 12 monomer units. Further increases in length have minimal additional effects on clearance rates. |
| In Vivo Efficacy | A single dose of a pSar12-containing ADC at 3 mg/kg can be curative in breast cancer models, whereas an equivalent ADC without the pSar moiety only induces incomplete tumor regression. |
| Antitumor Activity | Complete tumor regressions are observed for ADCs with pSar12, while those with shorter pSar chains or no pSar show less potent antitumor activity at the same dose. |
Experimental Protocols
The following are detailed protocols for the key experimental steps involved in the synthesis of a site-specific ADC using a maleimide-pSar12-Val-Cit-PABC linker.
Protocol 1: Site-Specific Antibody Preparation via Reduction of Engineered Cysteine
This protocol describes the selective reduction of interchain disulfide bonds in an antibody with an engineered cysteine (e.g., a THIOMAB™) to generate free thiol groups for conjugation.
Materials:
-
Engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in degassed PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Immediately after incubation, remove the excess TCEP by passing the reaction mixture through a pre-equilibrated desalting column with degassed PBS.
-
Collect the fractions containing the reduced antibody. Determine the protein concentration and the number of free thiols per antibody using Ellman's reagent. The reduced antibody is now ready for conjugation.
Protocol 2: Conjugation of the this compound Containing Linker to the Antibody
This protocol details the conjugation of the maleimide-functionalized pSar12 linker-drug to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-pSar12-Val-Cit-PABC-Drug conjugate dissolved in a co-solvent (e.g., DMSO)
-
PBS, pH 7.4, degassed
-
N-acetylcysteine solution (1 M)
Procedure:
-
Cool the reduced antibody solution to 4°C.
-
Slowly add a 1.5-fold molar excess of the maleimide-pSar12-linker-drug solution per free thiol to the antibody solution with gentle stirring. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed at 4°C for 2-4 hours or at room temperature for 1-2 hours.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine over the linker-drug to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
The resulting ADC is now ready for purification.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution from Protocol 2
-
Size-Exclusion Chromatography (SEC) system and column
-
Hydrophobic Interaction Chromatography (HIC) system and column
-
UV-Vis Spectrophotometer
-
LC-MS system
Procedure:
-
Purification:
-
Concentrate the crude ADC solution using an appropriate ultrafiltration device.
-
Purify the ADC using Size-Exclusion Chromatography (SEC) to remove unreacted linker-drug and quenching agent. The mobile phase should be a suitable formulation buffer (e.g., PBS or histidine buffer).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the cytotoxic drug. Alternatively, use HIC or LC-MS for a more accurate determination of the DAR and the distribution of drug-loaded species.
-
Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC sample using SEC.
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the light and heavy chains of the ADC using LC-MS under reducing conditions.
-
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Experimental workflow for site-specific ADC synthesis.
Caption: Relationship between linker components and ADC properties.
Caption: ADC mechanism of action from circulation to cell death.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Ac-pSar12-OH
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Ac-pSar12-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an N-terminally acetylated, 12-unit polysarcosine polymer activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[1][2][3] This process is commonly used to attach the hydrophilic polysarcosine chain to biomolecules to improve their solubility, stability, and pharmacokinetic properties.[4][5]
Q2: How should I store and handle this compound?
NHS esters are highly sensitive to moisture. Store this compound in a desiccated environment at -20°C to -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and to prepare fresh solutions for each experiment.
Q3: What is the optimal pH for the conjugation reaction?
The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5. Below this range, the amine groups are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and reduces the yield.
Q4: Which buffers can I use for the conjugation reaction?
Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all compatible with NHS ester reactions. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Troubleshooting Guide
Issue: Low or No Conjugation Product Observed
Q1: I am not seeing any evidence of conjugation. What are the first things I should check?
First, verify the reactivity of your this compound. NHS esters can hydrolyze if exposed to moisture. You can test for the release of NHS at 260 nm after intentional hydrolysis with a strong base to confirm activity. Also, ensure your reaction buffer is within the optimal pH range of 7.2-8.5 and does not contain primary amines.
Q2: My this compound is active, and my buffer is correct, but I still have low yield. What else could be the problem?
Several factors could be at play. Consider the following:
-
Molar Ratio: An 8-fold molar excess of the NHS ester to the amine-containing molecule is a good starting point for mono-labeling. However, the optimal ratio may need to be determined empirically.
-
Concentration of Reactants: The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule to favor the conjugation reaction.
-
Reaction Time and Temperature: Conjugation reactions are typically run for 0.5 to 4 hours at room temperature or 4°C. Longer incubation times may be necessary, but this also increases the risk of hydrolysis.
-
Accessibility of Primary Amines: The primary amines on your target molecule may be sterically hindered or buried within the molecule's structure, making them inaccessible to the NHS ester.
Issue: Precipitate Forms During the Reaction
Q1: A precipitate formed when I added the dissolved this compound to my reaction mixture. What should I do?
This may be due to the low solubility of the this compound in your aqueous reaction buffer, especially if it was first dissolved in a water-miscible organic solvent like DMSO or DMF. Try adding the dissolved this compound to the reaction mixture slowly while vortexing. You can also consider using a PEGylated version of the NHS ester to increase hydrophilicity if solubility remains an issue.
Issue: Inconsistent Results Between Experiments
Q1: I am getting variable conjugation efficiency from batch to batch. What could be the cause?
Inconsistent results are often due to variations in reagent quality and handling. Ensure that your this compound is properly stored and that you are preparing fresh solutions for each experiment. Also, be meticulous with your pH measurements and buffer preparation. Small variations in pH can significantly impact the reaction efficiency.
Data and Protocols
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis. |
| Reaction Time | 0.5 - 4 hours | A balance between reaction completion and hydrolysis. |
| Molar Excess of this compound | 5-20 fold | Empirically determined for optimal labeling. |
Compatible and Incompatible Buffers
| Compatible Buffers | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris |
| Carbonate-Bicarbonate | Glycine |
| HEPES | |
| Borate |
General Conjugation Protocol
-
Prepare the Target Molecule: Dissolve your amine-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).
-
Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF.
-
Perform the Conjugation: Add the desired molar excess of the dissolved this compound to the solution of your target molecule.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Quench the Reaction (Optional): Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS ester.
-
Purify the Conjugate: Remove unreacted this compound and reaction byproducts using size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Analyze the final product using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and purity.
Visual Guides
Caption: Reaction pathway for this compound conjugation.
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Ac-pSar12-OH ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of Antibody-Drug Conjugates (ADCs) utilizing the Ac-pSar12-OH linker.
Troubleshooting Guide
Issue: Increased aggregation of this compound ADC observed during or after conjugation.
This guide provides a systematic approach to identifying and mitigating the root causes of aggregation.
| Potential Cause | Troubleshooting Steps & Rationale |
| 1. High Drug-to-Antibody Ratio (DAR) | Rationale: Even with a hydrophilic linker like this compound, a high number of conjugated payloads can increase the overall hydrophobicity of the ADC, leading to aggregation.[1][][3] Action: • Optimize the conjugation reaction to target a lower, more homogeneous DAR.[3] • Fractionate the ADC mixture to isolate species with the desired DAR using techniques like Hydrophobic Interaction Chromatography (HIC).[1] |
| 2. Suboptimal Buffer Conditions | Rationale: The pH and ionic strength of the buffer can significantly impact ADC stability. Aggregation is often more pronounced at the isoelectric point (pI) of the antibody. Action: • Conduct a pH screening study to identify the pH that provides maximum stability and minimum aggregation for your specific ADC. • Ensure the buffer pH is sufficiently far from the antibody's pI. • Evaluate the effect of varying salt concentrations on aggregation. |
| 3. Presence of Hydrophobic Interactions | Rationale: The payload itself may be highly hydrophobic, and despite the hydrophilic nature of the this compound linker, these hydrophobic regions on the ADC surface can interact and cause aggregation. Action: • Consider including excipients such as polysorbates (e.g., Polysorbate 20 or 80) or cyclodextrins in the formulation to mitigate hydrophobic interactions. • If possible, evaluate alternative, more hydrophilic payloads. |
| 4. Processing-Induced Stress | Rationale: Physical stresses during manufacturing and handling, such as high shear forces from pumping or filtration, and repeated freeze-thaw cycles, can induce denaturation and aggregation. Action: • Optimize processing parameters by using lower flow rates or larger pore size filters to minimize mechanical stress. • Avoid multiple freeze-thaw cycles. If freezing is necessary, use cryoprotectants like sucrose or trehalose and control the freezing and thawing rates. |
| 5. Inadequate Storage Conditions | Rationale: Exposure to elevated temperatures or light can lead to the degradation and subsequent aggregation of ADCs. Action: • Store the ADC at recommended temperatures, typically 2-8°C for liquid formulations or frozen at -20°C to -80°C for long-term storage. • Protect the ADC from light at all stages of manufacturing and storage by using amber vials or opaque containers. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in ADC stability?
The this compound linker is a polysarcosine-based linker. Polysarcosine is known to be highly hydrophilic and is used as a "hydrophobicity masking entity". Its primary role is to shield the hydrophobic payload, thereby improving the solubility and physicochemical properties of the ADC and reducing its propensity for aggregation.
Q2: Can aggregation of my this compound ADC impact its efficacy and safety?
Yes. Aggregation can have several negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients.
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy cells, potentially causing toxicity.
Q3: What analytical techniques are recommended for monitoring the aggregation of my this compound ADC?
A combination of orthogonal methods is recommended for comprehensive analysis:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (aggregates).
-
Dynamic Light Scattering (DLS): DLS is useful for detecting the presence of aggregates and determining their size distribution.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size and shape of macromolecules and their aggregates in solution.
Q4: How can I prevent aggregation during the conjugation process itself?
One effective strategy is to immobilize the antibody on a solid support, such as an affinity resin, during the conjugation of the payload-linker. This keeps the individual antibody molecules physically separated, preventing them from aggregating while the hydrophobic payload is being attached.
Quantitative Data Summary
The following table summarizes hypothetical data from a formulation screening study to minimize aggregation of an this compound ADC, as measured by Size Exclusion Chromatography (SEC).
| Formulation ID | Buffer System (pH) | Excipients | Storage Condition | % High Molecular Weight Species (Aggregates) |
| F1 | 50 mM Histidine (pH 6.0) | None | 4°C for 1 week | 5.8% |
| F2 | 50 mM Histidine (pH 6.0) | 0.02% Polysorbate 80 | 4°C for 1 week | 1.5% |
| F3 | 50 mM Histidine (pH 6.0) | 5% Sucrose | 4°C for 1 week | 4.2% |
| F4 | 50 mM Histidine (pH 6.0) | 0.02% Polysorbate 80, 5% Sucrose | 4°C for 1 week | 1.1% |
| F5 | 50 mM Citrate (pH 5.0) | 0.02% Polysorbate 80, 5% Sucrose | 4°C for 1 week | 3.5% |
| F6 | 50 mM Tris (pH 7.0) | 0.02% Polysorbate 80, 5% Sucrose | 4°C for 1 week | 2.8% |
Experimental Protocols
1. Protocol: pH Screening for ADC Stability
Objective: To determine the optimal pH for minimizing aggregation of the this compound ADC.
Materials:
-
This compound ADC stock solution
-
A range of buffering agents (e.g., citrate, histidine, phosphate)
-
HCl and NaOH for pH adjustment
-
pH meter
-
SEC-HPLC system
Procedure:
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.5 in 0.5 unit increments).
-
Dilute the this compound ADC stock solution into each buffer to a final concentration of 1 mg/mL.
-
Divide each sample into two aliquots. Analyze one aliquot immediately using SEC-HPLC to determine the baseline aggregation level.
-
Incubate the second set of aliquots under stressed conditions (e.g., 40°C for 1 week).
-
After incubation, re-analyze the stressed samples by SEC-HPLC.
-
Compare the percentage of high molecular weight species across all pH conditions to identify the pH that results in the least amount of aggregation.
2. Protocol: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, aggregate, and fragment in an this compound ADC sample.
Materials:
-
This compound ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known amount of the this compound ADC sample (e.g., 10-20 µg).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the monomer peak).
-
Integrate the peak areas to calculate the percentage of each species in the sample.
Visualizations
Caption: Troubleshooting workflow for this compound ADC aggregation.
References
Technical Support Center: Optimizing Ac-pSar12-OH Linker Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of Ac-pSar12-OH linkers in plasma during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used?
A1: this compound is a linker molecule used in the development of bioconjugates, such as antibody-drug conjugates (ADCs) or other ligand-drug conjugates.[1][2][3] It consists of a polysarcosine (pSar) chain with 12 sarcosine monomer units, an acetyl (Ac) cap at one end, and a hydroxyl (-OH) group at the other for conjugation. Polysarcosine is a biocompatible and non-immunogenic polymer that can enhance the solubility and stability of the conjugated molecule, serving as an alternative to polyethylene glycol (PEG).[4][5]
Q2: What is the expected stability of the this compound linker in plasma?
A2: The this compound linker, being composed of polysarcosine, is expected to exhibit high stability in plasma. Polysarcosine is known to be resistant to degradation by many common proteases found in the bloodstream. This "stealth" property helps to prevent premature cleavage of the linker and release of the conjugated payload, leading to a longer circulation half-life of the bioconjugate.
Q3: How does the stability of a polysarcosine linker like this compound compare to other linkers, such as those based on peptides or PEG?
A3: Polysarcosine linkers generally offer greater plasma stability compared to many peptide-based linkers, which can be susceptible to cleavage by plasma proteases. When compared to PEG, polysarcosine has been shown to have a comparable ability to prolong the circulation half-life of conjugated proteins. Some studies suggest that polysarcosine may have advantages over PEG, including improved immunogenicity profiles and potentially better tumor accumulation.
Q4: Can the this compound linker be degraded in vivo?
A4: While pure polysarcosine is largely resistant to enzymatic degradation, it is considered biodegradable. The amide bonds in the polysarcosine backbone can eventually be cleaved by enzymes. The rate of degradation can be influenced by the specific biological environment and the overall structure of the bioconjugate.
Troubleshooting Guide
Issue 1: Premature release of the conjugated payload is observed in a plasma stability assay.
-
Possible Cause 1: Instability of the payload attachment to the linker.
-
Troubleshooting Step: Verify the chemical stability of the bond connecting your payload to the this compound linker. The issue may not be the linker itself but the chemistry used for payload conjugation. Review the conjugation chemistry and consider alternative, more stable linkages.
-
-
Possible Cause 2: Presence of unexpected enzymatic activity.
-
Troubleshooting Step: While polysarcosine is generally stable, the plasma used in your assay could have atypical enzymatic activity. Test the stability in plasma from different donors or species. Also, consider the use of protease inhibitors in a control experiment to determine if enzymatic degradation is occurring.
-
-
Possible Cause 3: Chemical instability under assay conditions.
-
Troubleshooting Step: Ensure that the pH and temperature of your plasma stability assay are properly controlled and within physiological ranges. Extreme pH or temperature can lead to non-enzymatic hydrolysis of the conjugate.
-
Issue 2: Inconsistent plasma stability results between different batches of the conjugate.
-
Possible Cause 1: Variation in the conjugation process.
-
Troubleshooting Step: Review your conjugation and purification protocols to ensure consistency. Inconsistent drug-to-ligand ratios or the presence of residual reactants from the conjugation process can affect stability. Characterize each new batch thoroughly using methods like HPLC or mass spectrometry to ensure uniformity.
-
-
Possible Cause 2: Differences in plasma lots.
-
Troubleshooting Step: The composition of plasma can vary between lots and species, potentially affecting the stability of the conjugate. If possible, use a large, single lot of plasma for your screening studies to minimize variability.
-
Issue 3: The in vivo pharmacokinetic profile shows unexpectedly rapid clearance.
-
Possible Cause 1: Properties of the overall conjugate.
-
Troubleshooting Step: The pharmacokinetic profile is determined by the entire bioconjugate, not just the linker. High drug-to-antibody ratios (DAR) can increase hydrophobicity and lead to faster clearance. The properties of the targeting ligand (e.g., antibody) also play a crucial role. Evaluate the impact of DAR and the properties of the targeting moiety on the overall pharmacokinetics.
-
-
Possible Cause 2: Off-target uptake.
-
Troubleshooting Step: The bioconjugate may be cleared through off-target uptake mechanisms unrelated to linker stability. Investigate the biodistribution of the conjugate to understand where it is accumulating and being cleared from the body.
-
Quantitative Data on Polysarcosine Linker Performance
The following table summarizes pharmacokinetic data from a study on an antibody-drug conjugate (ADC) utilizing a polysarcosine linker with 12 monomer units (PSAR12), which is structurally related to the this compound linker. This data can provide an indication of the expected in vivo performance.
| Conjugate | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) in SCID mice | Reference |
| ADC-PSAR12 | 8 | 15.8 | |
| ADC-PSAR0 (No PSAR) | 8 | 37.6 |
This data illustrates that the inclusion of the PSAR12 linker significantly reduces the clearance rate of the ADC compared to a similar conjugate without the polysarcosine chain, highlighting the stabilizing effect of the linker.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a bioconjugate with an this compound linker in plasma.
-
Materials:
-
Test conjugate (e.g., ADC with this compound linker)
-
Control conjugate (with a linker of known stability, if available)
-
Pooled plasma (e.g., human, mouse, rat) from a commercial source
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).
-
Add the test conjugate to pre-warmed plasma in a 96-well plate to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., 3 volumes of cold acetonitrile with an internal standard) to precipitate plasma proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.
-
Calculate the percentage of the conjugate remaining at each time point relative to the 0-hour time point. The half-life (t½) can be determined by plotting the natural log of the remaining conjugate percentage against time.
-
Visualizations
Caption: Troubleshooting decision tree for linker instability.
Caption: Workflow for in vitro plasma stability assessment.
References
- 1. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Side reactions of maleimide linkers in Ac-pSar12-OH conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing maleimide linkers for conjugation, with a specific focus on applications like Ac-pSar12-OH conjugation. Here you will find troubleshooting guides and frequently asked questions to address common side reactions and other issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers in bioconjugation?
A1: The most common side reactions involving maleimide linkers are:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis when exposed to aqueous environments, particularly at neutral to high pH. This can occur with the unreacted maleimide linker, rendering it inactive, or with the thiosuccinimide conjugate after it has formed.[][2][3][4]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is potentially reversible. In environments rich in thiols, such as in vivo where glutathione is present, the conjugated payload can be transferred to other molecules, leading to off-target effects.[2] This is a significant consideration for antibody-drug conjugates (ADCs).
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols in the pH range of 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.
Q2: My maleimide linker is showing low or no reactivity with the cysteine residues on my peptide. What are the likely causes?
A2: Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide: The maleimide linker may have been prematurely hydrolyzed and is therefore inactive. Maleimides are susceptible to hydrolysis in aqueous solutions, and this process is accelerated at higher pH. It is recommended to always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Inaccessible or Oxidized Cysteines: The target cysteine residues on your peptide may be sterically inaccessible or may have formed disulfide bonds. Disulfide bonds are unreactive towards maleimides. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be employed to cleave these disulfide bonds.
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At a lower pH, the reaction rate decreases, while at a higher pH (>7.5), the maleimide can react with amines, and the rate of hydrolysis increases.
-
Presence of Competing Thiols: Buffers or other reagents containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with your target molecule for reaction with the maleimide. If DTT is used for reduction, it must be removed prior to conjugation.
Q3: How can I improve the in-vivo stability of my maleimide conjugate and prevent payload loss?
A3: To enhance the in-vivo stability of a maleimide conjugate, the primary goal is to prevent the retro-Michael reaction. This can be achieved by:
-
Post-conjugation Hydrolysis: After the conjugation reaction, the pH of the solution can be raised to 8.5-9.0 to intentionally hydrolyze the thiosuccinimide ring. The resulting ring-opened structure is a stable thioether that is not susceptible to the retro-Michael reaction.
-
Use of "Self-Hydrolyzing" Maleimides: Certain maleimide linkers are designed with neighboring groups that accelerate the hydrolysis of the thiosuccinimide ring post-conjugation, even at neutral pH.
-
Thiazine Rearrangement for N-terminal Cysteines: If conjugating to an N-terminal cysteine, the conjugate can be intentionally converted to a more stable thiazine structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Conjugation Efficiency | Hydrolysis of Maleimide Reagent | Prepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in an anhydrous organic solvent like DMSO or DMF at -20°C. |
| Oxidized/Inaccessible Cysteines | Reduce disulfide bonds with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Degas buffers to minimize re-oxidation. | |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Low Molar Ratio of Maleimide | Increase the molar excess of the maleimide linker. A starting point of a 10-20 fold molar excess of the maleimide linker relative to the thiol-containing molecule is often recommended. | |
| Poor In-Vivo Stability / Payload Loss | Retro-Michael Reaction (Thiol Exchange) | After conjugation, induce hydrolysis of the thiosuccinimide ring by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C. Monitor the ring-opening by mass spectrometry. |
| For conjugates with N-terminal cysteines, promote the conversion to a stable thiazine by adjusting reaction conditions. | ||
| Lack of Specificity | Reaction with Amines | Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction | Notes |
| < 6.5 | Slow reaction with thiols | The concentration of the reactive thiolate anion is low. |
| 6.5 - 7.5 | Chemoselective reaction with thiols | The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. This is the optimal range for specific thiol conjugation. |
| > 7.5 | Competitive reaction with primary amines (e.g., lysine) | The rate of reaction with amines increases, leading to a loss of chemoselectivity. The rate of maleimide hydrolysis also increases. |
Table 2: Stability of Maleimide Conjugates
| Conjugate Type | Condition | Stability Issue | Mitigation Strategy |
| Thiosuccinimide (Ring-Closed) | Physiological pH, presence of thiols (e.g., glutathione) | Susceptible to retro-Michael reaction, leading to payload exchange. | Induce post-conjugation hydrolysis to the ring-opened form. |
| Thiosuccinamic Acid (Ring-Opened) | Physiological pH | Stable; resistant to retro-Michael reaction. | This is the desired stable form. |
| Thiazine (from N-terminal Cys) | Physiological pH | Stable; resistant to retro-Michael reaction. | Promote rearrangement post-conjugation. |
Experimental Protocols
Protocol 1: General Peptide-Maleimide Conjugation
-
Peptide Preparation: Dissolve the thiol-containing peptide (e.g., this compound with a cysteine residue) in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES). The peptide concentration is typically between 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide linker in an anhydrous organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Purify the conjugate using methods such as size-exclusion chromatography (SEC), HPLC, or dialysis to remove unreacted reagents.
Protocol 2: Post-Conjugation Hydrolysis for Increased Stability
-
Perform Conjugation: Follow Protocol 1 to form the initial thiosuccinimide conjugate.
-
Purify Conjugate: Purify the conjugate to remove excess maleimide and other reagents.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for the mass increase corresponding to the addition of a water molecule.
-
Neutralization: Once hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage.
Visual Guides
Caption: Key reactions of maleimide linkers in bioconjugation.
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
References
Technical Support Center: Purification of Ac-pSar12-OH Conjugated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-pSar12-OH conjugated proteins. Our goal is to help you overcome common challenges encountered during the purification process to ensure high purity, yield, and bioactivity of your final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugated proteins. For each problem, potential causes are listed along with recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Conjugated Protein | 1. Inefficient Conjugation Reaction: The this compound peptide may not have coupled efficiently to the target protein.[1] 2. Precipitation of Conjugate: The conjugate may be precipitating during the reaction or purification steps due to increased hydrophobicity.[1][2] 3. Non-optimal Purification Conditions: Buffer pH, ionic strength, or choice of chromatography resin may not be suitable for the conjugate. 4. Over-modification of Protein: Too many peptide molecules attached to the protein can lead to aggregation and loss of material.[1] | 1. Optimize Conjugation Chemistry: Verify the reactivity of functional groups. Adjust the molar ratio of peptide to protein. Consider different cross-linking chemistries. 2. Screen Solubility Conditions: Test a range of buffers with varying pH and excipients (e.g., arginine, non-detergent sulfobetaines) to improve solubility. 3. Systematic Method Development: Perform small-scale screening of different chromatography resins and buffer conditions (e.g., pH, salt concentration) to identify optimal binding and elution parameters. 4. Control Conjugation Stoichiometry: Reduce the molar excess of the peptide during the conjugation reaction. Analyze the drug-to-antibody ratio (DAR) if applicable. |
| Presence of Unconjugated Protein | 1. Incomplete Conjugation Reaction: The reaction may not have gone to completion. 2. Poor Separation During Chromatography: The selected purification method may not have sufficient resolution to separate the conjugated from the unconjugated protein. | 1. Increase Reaction Time/Concentration: Extend the reaction time or increase the concentration of the this compound peptide. 2. Optimize Chromatographic Method: a. Affinity Chromatography: If the peptide or protein has an affinity tag, use this for the primary capture step. b. Ion-Exchange Chromatography (IEX): The change in pI after conjugation can be exploited for separation. c. Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the conjugate can be used for separation. |
| Presence of Free (Unconjugated) this compound | 1. Excess Peptide in Reaction: A large excess of the peptide was used in the conjugation reaction. 2. Inefficient Removal During Dialysis/Desalting: The desalting or dialysis step was not sufficient to remove all the free peptide. | 1. Optimize Peptide-to-Protein Ratio: Use a lower molar excess of the peptide in the conjugation reaction. 2. Perform Size Exclusion Chromatography (SEC): SEC is highly effective at separating the much larger conjugated protein from the small, free peptide. 3. Thorough Dialysis/Diafiltration: Use a membrane with an appropriate molecular weight cut-off (MWCO) and perform multiple buffer exchanges. |
| Protein Aggregation | 1. Increased Hydrophobicity: The this compound peptide may be hydrophobic, leading to aggregation of the conjugate. 2. Harsh Purification Conditions: Extreme pH, high salt concentrations, or the use of organic solvents can induce aggregation. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein denaturation and aggregation. | 1. Use Aggregation-Reducing Additives: Include additives like arginine or polysorbates in the purification and storage buffers. 2. Gentle Purification Methods: Employ non-denaturing techniques like HIC or SEC. Optimize buffer conditions to maintain protein stability. 3. Optimize Storage Conditions: Store the purified conjugate in an appropriate buffer at a recommended temperature. Aliquot the sample to minimize freeze-thaw cycles. |
| Smearing on SDS-PAGE | 1. Heterogeneity of Conjugation: The number of peptide molecules attached to each protein (the drug-to-antibody ratio or DAR) is variable, leading to a range of molecular weights. | 1. Optimize Conjugation: Aim for site-specific conjugation if possible to produce a more homogeneous product. 2. Characterize with Orthogonal Methods: Use techniques like mass spectrometry to determine the distribution of species. 3. Refine Purification Strategy: A high-resolution purification method may be able to separate species with different DARs. |
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should try after conjugating this compound to my protein?
A1: The initial purification step should aim to remove the excess, unreacted this compound peptide and other small molecule reagents from the conjugation reaction. Size Exclusion Chromatography (SEC) or diafiltration/dialysis are excellent first steps. SEC will separate molecules based on size, efficiently removing the small peptide from the large conjugated protein.
Q2: How can I separate the this compound conjugated protein from the unconjugated protein?
A2: Several chromatography techniques can be effective, depending on the properties of your protein and the this compound peptide:
-
Ion-Exchange Chromatography (IEX): If the conjugation of this compound alters the net charge of your protein, you can use IEX to separate the conjugated and unconjugated species. You will need to determine the isoelectric point (pI) of both the native and conjugated protein to select the appropriate resin (anion or cation exchange) and optimize the pH and salt gradient for elution.
-
Hydrophobic Interaction Chromatography (HIC): If the this compound peptide is hydrophobic, the resulting conjugate will be more hydrophobic than the unconjugated protein. HIC separates proteins based on differences in hydrophobicity and can provide excellent resolution.
-
Affinity Chromatography: If your protein or the peptide has an affinity tag (e.g., His-tag, GST-tag), this is a powerful method for capturing the protein. However, it will not separate conjugated from unconjugated protein unless the tag is on the peptide.
Q3: My conjugated protein is aggregating. What can I do?
A3: Aggregation is a common problem, often due to increased hydrophobicity from the conjugated peptide. Here are some strategies to mitigate aggregation:
-
Buffer Optimization: Screen different buffer conditions, including pH and the addition of excipients like L-arginine, which is known to suppress aggregation.
-
Use Gentle Purification Methods: HIC and SEC are generally considered gentle chromatography techniques that are less likely to cause denaturation and aggregation compared to methods that use harsh elution conditions.
-
Storage: Store your purified conjugate in a validated, aggregation-inhibiting buffer at the appropriate temperature. It is also advisable to aliquot the protein to avoid multiple freeze-thaw cycles.
Q4: How do I confirm that my protein is successfully conjugated with this compound?
A4: You can use several analytical techniques to confirm conjugation:
-
SDS-PAGE: The conjugated protein should show a shift in molecular weight compared to the unconjugated protein. A smear may indicate heterogeneity in the number of conjugated peptides per protein.
-
Mass Spectrometry (MS): This is the most definitive method. It can confirm the mass of the conjugated protein and determine the distribution of species with different numbers of attached peptides.
-
UV-Vis Spectroscopy: If the this compound peptide has a unique absorbance signature, you can use UV-Vis to detect its presence in the purified protein sample.
Experimental Protocols
Protocol 1: Removal of Free Peptide using Size Exclusion Chromatography (SEC)
This protocol describes the removal of unconjugated this compound from the conjugation reaction mixture.
1. Materials:
- SEC column (e.g., Sephadex G-25, Superdex 75, or equivalent, chosen based on the size of the conjugated protein)
- Chromatography system (e.g., FPLC)
- SEC Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Conjugation reaction mixture
2. Method:
- Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC Buffer at a flow rate appropriate for the selected column.
- Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.
- Load the supernatant onto the equilibrated SEC column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
- Elute the sample with SEC Buffer at the same flow rate used for equilibration.
- Monitor the elution profile using UV absorbance at 280 nm. The conjugated protein should elute in the void volume or early fractions, while the free peptide will elute in later fractions.
- Collect fractions corresponding to the protein peak.
- Pool the fractions containing the purified conjugated protein.
Protocol 2: Separation of Conjugated and Unconjugated Protein using Ion-Exchange Chromatography (IEX)
This protocol provides a general framework for separating the target conjugate from the unconjugated protein. This protocol assumes the conjugation has altered the protein's net charge.
1. Materials:
- IEX column (Anion or Cation exchange, depending on the pI of the proteins and the working pH)
- Chromatography system
- Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
- Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
- Desalted protein sample from Protocol 1.
2. Method:
- Equilibrate the IEX column with 5-10 CVs of Binding Buffer.
- Load the desalted protein sample onto the column.
- Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline. This removes any unbound material.
- Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 CVs).
- Monitor the elution profile at 280 nm. The unconjugated and conjugated proteins should elute at different salt concentrations.
- Collect fractions across the elution peaks.
- Analyze the fractions using SDS-PAGE and/or Mass Spectrometry to identify which peaks correspond to the conjugated and unconjugated protein.
- Pool the fractions containing the pure conjugated protein.
Visualizations
Caption: General purification workflow for this compound conjugated proteins.
References
Technical Support Center: Ac-pSar12-OH Linker in Antibody-Drug Conjugates
Welcome to the technical support center for the Ac-pSar12-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of this compound linker length on the stability of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in an ADC?
The this compound linker is a hydrophilic, polysarcosine-based linker used in the construction of ADCs. Its primary roles are to:
-
Connect the antibody to the cytotoxic payload: It forms a stable covalent bond between the antibody and the drug.
-
Enhance ADC stability and solubility: The hydrophilic nature of the polysarcosine chain helps to counteract the hydrophobicity of many cytotoxic payloads. This can reduce the propensity for ADC aggregation, leading to improved stability and manufacturability.[1][2]
-
Improve pharmacokinetics (PK): By increasing the hydrophilicity of the ADC, the linker can reduce clearance rates, leading to a longer circulation half-life and increased exposure of the tumor to the ADC.[3]
-
Enable higher drug-to-antibody ratios (DARs): Hydrophilic linkers can mitigate the negative effects of high drug loading, such as aggregation and rapid clearance, allowing for the development of ADCs with higher DARs and potentially greater efficacy.[1][3]
Q2: How does the length of the polysarcosine (pSar) chain in a linker, such as in this compound, impact ADC stability?
The length of the pSar chain is a critical parameter that influences ADC stability in several ways:
-
Hydrophobicity Masking: A longer pSar chain provides a more effective "shield" for the hydrophobic payload, reducing the overall hydrophobicity of the ADC. This is crucial for preventing aggregation, which is a common instability issue, especially at high DARs.
-
Pharmacokinetics: Studies have shown that increasing the pSar linker length up to a certain point (e.g., 12 monomer units) can lead to decreased clearance and increased plasma exposure of the ADC. However, further increasing the length may not provide additional benefits.
-
Steric Hindrance: The length of the linker can influence the accessibility of the payload to its target and also protect the linker itself from premature cleavage in circulation. A shorter linker may offer better stability by keeping the payload tucked within the steric shield of the antibody.
Q3: What are the potential consequences of using a linker that is too short or too long?
The choice of linker length involves a trade-off between stability, pharmacokinetics, and efficacy.
-
Too Short: A linker that is too short may not provide sufficient hydrophilicity to prevent aggregation, especially with highly hydrophobic payloads or high DARs. This can lead to poor stability, rapid clearance, and reduced efficacy.
-
Too Long: While longer linkers can improve solubility and PK, an excessively long linker might lead to instability due to increased flexibility and exposure to the surrounding environment. It could also potentially interfere with the antibody's binding to its target antigen or alter the payload's release characteristics.
Q4: Is this compound considered a cleavable or non-cleavable linker?
The provided name "this compound" describes the polysarcosine chain itself. Whether the entire linker is cleavable or non-cleavable depends on the other components it is connected to, such as a cleavable dipeptide (e.g., Val-Cit) or a non-cleavable maleimide group. Polysarcosine itself is generally stable in circulation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during ADC development with this compound and similar linkers.
Issue 1: ADC Aggregation and Precipitation
-
Symptoms:
-
Visible turbidity or precipitation in the ADC solution.
-
High molecular weight (HMW) peaks observed during Size Exclusion Chromatography (SEC) analysis.
-
Low recovery of the ADC after purification.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Hydrophilicity | For highly hydrophobic payloads or high DARs, a pSar12 linker may not be sufficient. Consider synthesizing an ADC with a longer pSar chain (e.g., pSar18) to enhance hydrophilicity and reduce aggregation. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the formulation buffer can significantly impact ADC stability. Perform a buffer screen to identify optimal conditions that minimize aggregation. |
| High Drug Loading (DAR) | A high DAR increases the overall hydrophobicity of the ADC. If aggregation persists, consider reducing the target DAR. |
Issue 2: Poor Pharmacokinetic (PK) Profile (Rapid Clearance)
-
Symptoms:
-
Low ADC exposure (AUC) in in vivo studies.
-
Short ADC half-life in circulation.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | If the pSar chain is too short, the ADC may be cleared too quickly. Compare the PK profile of the ADC with the this compound linker to one with a longer pSar chain. Studies have shown that a 12-monomer pSar length can be an optimized value for improving PK. |
| Linker Instability | If a cleavable component is part of the linker, it may be prematurely cleaved in the plasma. Assess the in vitro plasma stability of the ADC to determine if the payload is being lost from the antibody. |
| Payload Deconjugation | Depending on the conjugation chemistry (e.g., maleimide-based), the linker-payload may deconjugate from the antibody. Consider alternative, more stable conjugation strategies. |
Data Presentation
Table 1: Impact of pSar Linker Length on ADC Pharmacokinetics in Rats
| ADC Construct | pSar Length (monomer units) | Clearance Rate (mL/day/kg) |
| ADC-PSAR0 | 0 | High (exact value not specified, but significantly higher than pSar-containing ADCs) |
| ADC-PSAR12 | 12 | 38.9 |
| ADC-PSAR18 | 18 | Low (similar to ADC-PSAR12) |
| ADC-PEG12 | 12 (PEG) | 47.3 |
This data is based on studies with MMAE-based drug-linkers and may vary depending on the specific payload and antibody.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma over time.
Materials:
-
Test ADC (with this compound linker)
-
Control ADC (with a known stable linker, if available)
-
Human or rodent plasma (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-80°C freezer
-
Analytical instruments (e.g., LC-MS, HIC)
Procedure:
-
ADC Incubation: Dilute the test ADC and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. As a control, also dilute the ADCs in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Analysis:
-
Thaw the samples at the end of the study.
-
Analyze the intact ADC using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
Optionally, the free payload in the plasma can be extracted and quantified using LC-MS/MS to measure the rate of drug release.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of high molecular weight (HMW) aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate buffer with a suitable salt concentration)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions. The monomeric ADC will elute as the main peak, while HMW aggregates will elute earlier.
-
Data Analysis: Integrate the peak areas of the monomer and the HMW species. Calculate the percentage of aggregates using the following formula:
% Aggregates = (Area of HMW Peaks / Total Area of All Peaks) * 100
Mandatory Visualizations
Caption: Workflow for assessing the stability of an ADC.
Caption: Decision tree for troubleshooting ADC instability.
References
How to handle and store Ac-pSar12-OH for optimal performance
Welcome to the technical support center for Ac-pSar12-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling, storage, and utilization of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the best performance of this polysarcosine-based linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophilic linker composed of a 12-unit polysarcosine (pSar) chain with an acetylated N-terminus and a carboxylic acid at the C-terminus. Its primary application is in the preparation of Ligand-Drug Conjugates (LDCs) and Antibody-Drug Conjugates (ADCs). Polysarcosine is considered an alternative to polyethylene glycol (PEG) for therapeutic protein conjugation.
Q2: What are the advantages of using a polysarcosine-based linker like this compound compared to PEG linkers?
A2: this compound offers several advantages over traditional PEG linkers, including:
-
Enhanced Hydrophilicity: The polysarcosine backbone is highly hydrophilic, which can help to mitigate the hydrophobicity of the conjugated payload. This is particularly beneficial when working with hydrophobic drugs, as it can reduce the propensity for aggregation of the final conjugate.
-
Reduced Immunogenicity: Polysarcosine is a polypeptoid with a structure similar to the endogenous amino acid sarcosine (N-methylglycine), which is considered to be biocompatible and biodegradable, potentially leading to a lower immunogenic response compared to PEG.
-
Improved Pharmacokinetics: Studies have shown that polysarcosine-containing ADCs can exhibit improved pharmacokinetic (PK) properties, including reduced clearance rates, leading to longer circulation times in vivo.
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability and performance of this compound. Please refer to the table below for recommended storage conditions.
| Storage Format | Temperature | Duration | Special Conditions |
| Powder | -20°C to -80°C | Up to 2 years | Sealed, away from moisture and light. |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture and light, under nitrogen. |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light, under nitrogen. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: How do I dissolve this compound?
A4: this compound is soluble in water. To achieve a higher solubility, you can warm the tube at 37°C and use an ultrasonic bath for a short period. If you are preparing a stock solution in water, it is recommended to filter and sterilize it using a 0.22 µm filter before use.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low Drug-to-Antibody Ratio (DAR) in my ADC.
-
Possible Cause 1: Incomplete antibody reduction.
-
Solution: Ensure that the reducing agent (e.g., TCEP or DTT) is fresh and used at the correct concentration. Optimize the reduction time and temperature. Inadequate reduction of interchain disulfide bonds will result in fewer available sites for conjugation.
-
-
Possible Cause 2: Inactive this compound linker-drug.
-
Solution: Verify that the this compound linker has been properly stored and handled to prevent degradation. If the linker-drug conjugate has been pre-formed, ensure its stability.
-
-
Possible Cause 3: Suboptimal conjugation reaction conditions.
-
Solution: The pH of the reaction buffer is critical. For conjugation to cysteine residues, a pH of around 7.0-7.5 is generally optimal. Also, optimize the molar ratio of the linker-drug to the antibody and the reaction time.
-
Issue 2: Aggregation of my final Antibody-Drug Conjugate (ADC).
-
Possible Cause 1: High hydrophobicity of the payload.
-
Solution: While this compound is hydrophilic, a highly hydrophobic payload can still lead to aggregation, especially at high DARs. Consider optimizing the DAR to a lower value.
-
-
Possible Cause 2: Unfavorable buffer conditions.
-
Solution: The pH and ionic strength of the final formulation buffer can significantly impact ADC stability. Perform buffer screening to identify conditions that minimize aggregation.
-
-
Possible Cause 3: Improper handling during conjugation.
-
Solution: Avoid harsh conditions such as excessive vortexing or extreme temperatures that could denature the antibody.
-
Issue 3: Inconsistent results between experimental batches.
-
Possible Cause 1: Variability in starting materials.
-
Solution: Ensure the quality and concentration of your antibody and this compound linker-drug are consistent for each experiment.
-
-
Possible Cause 2: Minor variations in the experimental protocol.
-
Solution: Strictly adhere to the established protocol, paying close attention to reaction times, temperatures, and reagent concentrations. Even small deviations can lead to variability in the final product.
-
Experimental Protocols
Below is a general protocol for the preparation of an Antibody-Drug Conjugate (ADC) using this compound. This protocol should be optimized for your specific antibody and payload.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. The molar excess of TCEP will depend on the desired level of disulfide bond reduction.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.4).
Step 2: Conjugation of this compound-Drug to the Antibody
-
Prepare a stock solution of your this compound-payload conjugate in a suitable solvent (e.g., DMSO).
-
Add the this compound-payload solution to the reduced antibody solution with gentle mixing. The molar excess of the linker-drug will influence the final DAR.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
Step 3: Purification of the ADC
-
Purify the ADC from unreacted linker-drug and other impurities using a suitable method such as size-exclusion chromatography (SEC) or TFF.
-
Exchange the buffer to a final formulation buffer that ensures the stability of the ADC.
-
Characterize the final ADC for purity, concentration, and DAR.
Visualizations
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Caption: General workflow for ADC preparation.
Mitigating off-target effects with Ac-pSar12-OH linkers
Welcome to the technical support center for Ac-pSar12-OH linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound and similar polysarcosine-based linkers in mitigating off-target effects and improving the therapeutic window of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound linkers.
| Problem | Possible Cause | Suggested Solution |
| Poor aqueous solubility of the final conjugate (ADC or PROTAC). | Insufficient hydrophilicity of the overall construct despite the pSar linker. The payload or target-binding ligand is extremely hydrophobic. | - Increase the length of the polysarcosine chain (e.g., move from pSar12 to pSar24). - Ensure the this compound linker is properly conjugated and not aggregated. - Consider formulation optimization with excipients that improve solubility. |
| Low conjugation efficiency or incomplete reaction. | Suboptimal reaction conditions for coupling the this compound linker to the antibody or small molecule. Steric hindrance at the conjugation site. | - Optimize pH, temperature, and reaction time for the conjugation chemistry being used (e.g., maleimide-thiol coupling). - Use a molar excess of the linker-payload construct. - Confirm the reactivity of the functional groups on both the linker and the binding moiety. |
| Instability of the linker-drug conjugate in plasma. | Premature cleavage of the linker in circulation, leading to off-target toxicity from the released payload. | - While pSar linkers themselves are generally stable, the linkage chemistry to the payload is critical. Evaluate the stability of the entire linker-payload construct in plasma stability assays. - Consider using more stable conjugation chemistries.[1][2] |
| Reduced in vivo efficacy compared to in vitro results. | Poor pharmacokinetics (PK) of the conjugate, leading to rapid clearance.[3][4] Suboptimal biodistribution and tumor penetration. | - The pSar linker is designed to improve PK. Verify the integrity of the conjugate in vivo. - Evaluate different conjugation sites on the antibody, as this can impact stability and clearance.[2] - Assess tumor penetration through imaging studies. |
| Difficulty in characterizing the final conjugate. | Heterogeneity of the final product (e.g., variable drug-to-antibody ratio, DAR). | - Utilize Hydrophobic Interaction Chromatography (HIC) to assess the DAR and homogeneity of ADCs. - Employ mass spectrometry to confirm the identity and purity of the conjugate. |
| Unexpected off-target toxicity in cellular or animal models. | Off-target binding of the targeting moiety or non-specific uptake of the conjugate. Instability of the conjugate leading to premature payload release. | - Perform comprehensive proteomics analysis to identify unintended protein interactions or degradation. - Conduct thorough in vitro stability studies in relevant biological matrices. - The use of hydrophilic linkers like pSar can reduce non-specific binding due to hydrophobicity. Confirm that the observed toxicity is not due to the payload itself at the tested concentrations. |
| Inconsistent results in protein degradation assays (for PROTACs). | The "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes. Poor cell permeability of the PROTAC. | - Perform a full dose-response curve to identify the optimal concentration and observe any potential hook effect. - The pSar linker can impact cell permeability; consider optimizing the linker length or overall physicochemical properties of the PROTAC. |
Frequently Asked Questions (FAQs)
1. What is the primary function of an this compound linker?
This compound is a polysarcosine-based linker. Polysarcosine (pSar) is a hydrophilic polymer used in drug delivery systems like ADCs and PROTACs. Its primary functions are to:
-
Increase hydrophilicity: This helps to overcome the solubility issues often associated with hydrophobic payloads or ligands, allowing for higher drug loading (e.g., a higher drug-to-antibody ratio in ADCs).
-
Improve pharmacokinetics: By masking the hydrophobicity of the payload, the pSar linker can reduce rapid clearance from circulation, leading to a longer half-life and increased exposure of the target tissue to the therapeutic agent.
-
Enhance the therapeutic window: By improving solubility and PK, pSar linkers can lead to better efficacy and potentially lower toxicity, thereby widening the therapeutic window.
2. How does a pSar linker help in mitigating off-target effects?
While not a direct "off-target blocker," pSar linkers contribute to mitigating off-target effects indirectly in several ways:
-
Reduced non-specific binding: Highly hydrophobic molecules can non-specifically interact with various proteins and membranes, leading to off-target effects. The hydrophilic pSar chain can shield the hydrophobic components, reducing such interactions.
-
Improved biodistribution: By improving the pharmacokinetic profile, the conjugate is more likely to reach the target tissue in sufficient concentrations before being cleared or non-specifically accumulating in other tissues, which can be a source of toxicity.
-
Enabling higher specificity: In the context of PROTACs, the linker's properties are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimized linker can improve the selectivity of this interaction.
3. What does "Ac" and "OH" signify in this compound?
-
Ac: This typically refers to an acetyl group at the N-terminus of the polysarcosine chain, which caps the polymer and prevents unwanted reactions.
-
pSar12: This indicates a polysarcosine polymer with 12 repeating units of N-methylglycine.
-
OH: This signifies a hydroxyl group, likely at the C-terminus, which can be used as a functional handle for conjugation to a payload or a targeting ligand after appropriate chemical activation.
4. What is the difference between pSar and PEG linkers?
Both polysarcosine (pSar) and polyethylene glycol (PEG) are used to increase the hydrophilicity and improve the pharmacokinetic properties of bioconjugates. However, some studies suggest that pSar may offer advantages over PEG, such as potentially being biodegradable and having a different impact on the overall physicochemical properties of the conjugate. At equal lengths, pSar has been shown to provide better shielding properties than PEG in some ADC constructs.
5. How do I choose the optimal length of the pSar linker for my application?
The optimal length of the pSar linker is often determined empirically. It depends on the specific properties of the payload and the targeting moiety. A common starting point is a chain of 12 monomer units (pSar12). Shorter or longer chains may be synthesized and tested to find the best balance between solubility, stability, pharmacokinetics, and on-target activity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving polysarcosine-based linkers in ADCs.
Table 1: Pharmacokinetic Parameters of ADCs with and without pSar Linker
| Conjugate | Clearance (mL/day/kg) | Reference |
| ADC-PSAR12 | 15.8 | |
| ADC-PSAR0 (no pSar) | 37.6 |
This data demonstrates that the inclusion of a 12-unit polysarcosine linker significantly reduces the clearance rate of the ADC in SCID mice.
Table 2: In Vivo Antitumor Activity of ADCs
| Treatment Group (single 3 mg/kg dose) | Tumor Volume Outcome | Complete Remission | Reference |
| ADC-PSAR12 | Curative | 4/5 mice | |
| ADC-PSAR0 (no pSar) | Incomplete tumor regression | 0/4 mice |
This table highlights the direct correlation between improved pharmacokinetics due to the pSar linker and enhanced antitumor efficacy in a breast cancer xenograft model.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Linker Conjugation
This protocol describes a general method for conjugating a maleimide-functionalized linker-payload to an antibody via thiol chemistry.
-
Antibody Reduction:
-
Prepare the antibody (e.g., trastuzumab) in a suitable buffer such as PBS.
-
Add a reducing agent, like tris(2-carboxyethyl)phosphine (TCEP), in molar excess to reduce the interchain disulfide bonds of the antibody.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Prepare the this compound linker, functionalized with a maleimide group and attached to the payload.
-
Add the maleimide-linker-payload construct to the reduced antibody solution. A typical molar ratio is 1.25 equivalents of linker per cysteine.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Purification and Hydrolysis:
-
Purify the resulting ADC using a desalting column (e.g., Sephadex G-25) to remove unconjugated linker-payload and excess reducing agent.
-
Incubate the purified ADC in PBS at 37°C for 48 hours to promote the hydrolysis of the maleimide ring, which can improve the stability of the conjugate.
-
-
Characterization:
-
Analyze the final ADC product using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and assess homogeneity.
-
Confirm the molecular weight and integrity of the ADC using mass spectrometry.
-
Protocol 2: Western Blot for Target Protein Degradation (PROTACs)
This protocol is for assessing the degradation of a target protein induced by a pSar-linked PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the pSar-linked PROTAC or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of target protein degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action for a pSar-linked PROTAC.
Caption: Key steps in the synthesis and analysis of an ADC.
Caption: Logic diagram for off-target effect mitigation.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ac-pSar12-OH and Other Hydrophilic Linkers for Advanced Bioconjugation
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides a detailed comparative study of Ac-pSar12-OH, a polysarcosine-based linker, against other widely used hydrophilic linkers, with a focus on experimental data to support the objective comparison of their performance.
Hydrophilic linkers are increasingly employed to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid plasma clearance. Among these, polyethylene glycol (PEG) has been a standard, but novel alternatives like polysarcosine (pSar) are demonstrating significant advantages. This compound is a monodisperse, acetylated polysarcosine linker composed of 12 sarcosine units with a terminal hydroxyl group. Its unique properties contribute to enhanced solubility, stability, and in vivo performance of ADCs.
Comparative Performance Data
The following tables summarize key quantitative data from comparative studies of ADCs constructed with a pSar12 linker versus other linkers, including a PEG12 linker and a linker with no hydrophilic component (pSar0).
| Linker | HIC Retention Time (min) | Interpretation |
| Ac-pSar12 | Significantly Reduced | Higher hydrophilicity, reduced aggregation potential |
| PEG12 | Reduced (less than pSar12) | Moderate hydrophilicity |
| pSar0 (No hydrophilic linker) | Longest Retention Time | High hydrophobicity |
| Val-Cit (Conventional hydrophobic linker) | Longer than hydrophilic linkers | High hydrophobicity, prone to aggregation |
Table 1: Comparative Hydrophobicity of Different Linkers. This table illustrates the relative hydrophobicity of ADCs with different linkers as determined by Hydrophobic Interaction Chromatography (HIC). A shorter retention time indicates greater hydrophilicity.
| Linker | Clearance Rate (mL/day/kg) | Interpretation |
| Ac-pSar12 | 38.9 | Slower clearance, longer circulation half-life |
| PEG12 | 47.3 | Faster clearance than pSar12 |
| pSar0 (No hydrophilic linker) | Unfavorable, accelerated clearance | Rapid removal from circulation |
Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers. This table presents the clearance rates of ADCs from in vivo studies in Sprague-Dawley rats. A lower clearance rate is indicative of a longer half-life in circulation
Validating the In Vivo Efficacy of Ac-pSar12-OH ADCs: A Comparative Guide
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing an acetylated 12-unit polysarcosine linker (Ac-pSar12-OH) against other prominent ADC platforms. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and design of next-generation cancer therapeutics.
Executive Summary
The inclusion of hydrophilic linkers, such as polysarcosine (PSAR), in ADC design is a key strategy to overcome the challenges associated with the hydrophobicity of potent payloads, which can lead to poor pharmacokinetics and reduced efficacy. This guide focuses on an ADC featuring a 12-unit polysarcosine linker (ADC-PSAR12) and compares its in vivo performance with ADCs lacking this linker, those with alternative linkers like PEG, and clinically approved agents such as Trastuzumab-DM1 (T-DM1) and Trastuzumab deruxtecan (T-DXd). The data demonstrates that the PSAR linker significantly improves pharmacokinetic profiles and enhances anti-tumor activity in preclinical models.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies, primarily in HER2-positive breast cancer xenograft models (BT-474), a standard model for evaluating HER2-targeted therapies.
Table 1: Pharmacokinetic Profile of Investigational ADCs in SCID Mice
| ADC Candidate | Linker Technology | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Reference |
| ADC-PSAR12 | Polysarcosine (12 units) | 8 | 15.8 | [1] |
| ADC-PSAR0 | No Hydrophilic Linker | 8 | 37.6 | [1] |
| ADC-PEG12 | PEG (12 units) | 8 | 47.3 |
Table 2: Anti-Tumor Activity in BT-474 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Complete Remission (CR) | Reference |
| ADC-PSAR12 | 3 mg/kg (single dose) | Curative | 4/5 mice | [1] |
| ADC-PSAR0 | 3 mg/kg (single dose) | Incomplete tumor regression | 0/4 mice | [1] |
| T-DM1 (Kadcyla®) | 3 mg/kg (single dose) | Negligible tumor growth delay | 0/4 mice | |
| T-DXd (Enhertu®) | 5 mg/kg (single dose) | Significant tumor suppression | Not specified, but superior to T-DM1 | [2] |
| Disitamab vedotin | Not specified | Improved efficacy over T-DM1 and T-DXd in a multiresistant model | Not specified | |
| Vehicle Control | - | Uninhibited tumor growth | 0/5 mice |
Signaling Pathway and Mechanism of Action
The ADCs discussed in this guide, when based on a Trastuzumab antibody, target the HER2 receptor. Overexpression of HER2 leads to receptor dimerization and activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which drive cell proliferation and survival. The ADC works by binding to HER2, being internalized, and then releasing its cytotoxic payload, leading to cancer cell death.
Caption: HER2 signaling pathway and ADC mechanism of action.
Experimental Workflow
The in vivo efficacy of ADCs is typically evaluated using a xenograft model. The general workflow for these studies is outlined below.
Caption: General workflow for in vivo ADC efficacy studies.
Experimental Protocols
1. Cell Line and Culture
-
Cell Line: BT-474 (human breast ductal carcinoma), HER2-overexpressing.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model
-
Species: Severe Combined Immunodeficient (SCID) mice, female, 4-6 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the study.
3. Xenograft Implantation
-
BT-474 cells are harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment
-
Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
ADCs are administered as a single intravenous (IV) injection at the specified dose (e.g., 3 mg/kg).
5. Efficacy Evaluation
-
Tumor volumes and body weights are measured and recorded 2-3 times weekly.
-
The primary endpoint is tumor growth inhibition. Complete remission is defined as the disappearance of a palpable tumor.
-
The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
Conclusion
The data strongly supports the hypothesis that incorporating a hydrophilic polysarcosine linker, specifically a 12-unit chain (this compound), in the design of high-DAR ADCs leads to superior in vivo performance. Compared to ADCs without a hydrophilic linker or with a PEG linker, the ADC-PSAR12 demonstrates a significantly improved pharmacokinetic profile, characterized by a lower clearance rate. This enhanced PK profile translates directly to superior anti-tumor efficacy, achieving curative responses in a preclinical model where the clinically approved T-DM1 showed minimal effect. These findings highlight the potential of the this compound linker technology to enable the development of more effective and better-tolerated ADCs for cancer therapy.
References
A Head-to-Head Comparison of Polysarcosine (pSar) and Polyethylene Glycol (PEG) Linkers in Drug Delivery
In the landscape of advanced drug delivery, particularly for antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. An ideal linker must not only ensure stability in circulation but also facilitate efficient drug release at the target site. Furthermore, with the push towards higher drug-to-antibody ratios (DAR) to enhance potency, the linker's ability to mitigate the hydrophobicity of the payload has become paramount. Polyethylene glycol (PEG) has long been the gold standard for imparting "stealth" properties and improving the pharmacokinetic profiles of biologics.[1] However, concerns over immunogenicity and the need for more advanced platforms have spurred the development of alternatives, with polysarcosine (pSar) emerging as a promising contender.[2]
This guide provides an objective, data-driven comparison of pSar and PEG linkers, focusing on their performance in preclinical ADC models. We will delve into their physicochemical properties, pharmacokinetic behavior, and in vivo efficacy, supported by experimental data and detailed protocols for key assays.
Performance Comparison: pSar vs. PEG
Polysarcosine, a polypeptoid of N-methylated glycine, shares many of the beneficial properties of PEG, including high water solubility and a flexible chain structure.[2][3] However, head-to-head studies, particularly in the context of high-DAR ADCs, have revealed key differences that position pSar as a potentially superior alternative in certain applications.
Hydrophilicity and Hydrophobicity Masking: A primary challenge in developing ADCs with high DARs (e.g., DAR 8) is the increased hydrophobicity conferred by the payload, which can lead to aggregation, poor pharmacokinetics, and reduced efficacy.[4] Both pSar and PEG are employed to counteract this effect. Experimental evidence from hydrophobic interaction chromatography (HIC) shows that pSar can be more effective than PEG at masking the hydrophobicity of the conjugated payload. In a direct comparison of DAR 8 ADCs, the pSar-containing conjugate (ADC-PSAR12) exhibited a significantly lower retention time on HIC compared to its PEGylated counterpart (ADC-PEG12) of the same length, indicating a more hydrophilic overall conjugate. The architecture of the linker is also crucial; an orthogonal placement of the hydrophilic polymer relative to the drug provides more effective shielding than a linear configuration.
Pharmacokinetics and Clearance: The hydrophilicity of an ADC directly impacts its pharmacokinetic (PK) profile. More hydrophobic ADCs are typically cleared more rapidly from circulation. In comparative studies in rats, ADCs with pSar linkers demonstrated improved PK profiles over those with PEG linkers of equivalent length. For instance, a DAR 8 ADC with a 12-unit pSar linker (ADC-PSAR12) showed a slower clearance rate (38.9 mL/day/kg) compared to an ADC with a 12-unit PEG linker (ADC-PEG12) (47.3 mL/day/kg). This improved circulation time is critical for maximizing the opportunity for the ADC to reach the tumor site.
Immunogenicity: A significant drawback of PEG is the increasing prevalence of pre-existing anti-PEG antibodies in the general population, which can lead to accelerated blood clearance (ABC) and potential hypersensitivity reactions. Polysarcosine, being derived from an endogenous amino acid, is considered non-immunogenic and biodegradable, offering a potential solution to the immunogenicity concerns associated with PEG. Studies comparing pSar- and PEG-conjugated interferon (IFN) showed that the pSar-IFN conjugate elicited considerably fewer anti-IFN antibodies in mice than PEG-IFN after multiple administrations.
In Vivo Antitumor Efficacy: The culmination of improved physicochemical properties and pharmacokinetics is often reflected in enhanced antitumor activity. In a xenograft model of breast cancer (BT-474), an ADC featuring a pSar linker (ADC-PSAR12) demonstrated superior antitumor efficacy compared to its PEGylated equivalent (ADC-PEG12) at the same dose. The pSar-ADC led to complete tumor remission, whereas the PEG-ADC only resulted in delayed tumor growth. This suggests that the better "stealth" properties and longer circulation of the pSar conjugate translate to more effective delivery of the cytotoxic payload to the tumor.
Synthesis and Homogeneity: A critical aspect of modern ADC development is the chemical homogeneity of the final product. Polydispersity in the linker can lead to batch-to-batch variability and a heterogeneous mixture of ADC species with different pharmacological properties. While monodisperse (or discrete) PEG linkers are available, pSar can be synthesized as a monodisperse oligomer using solid-phase synthesis methods, which allows for precise control over the number of repeating units. This enables the production of highly homogeneous, high-DAR ADCs, which is a significant advantage for manufacturing and regulatory characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data from head-to-head comparison studies of pSar and PEG linkers in the context of high-load (DAR 8) antibody-drug conjugates.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | ADC-pSar12 | ADC-PEG12 | ADC-pSar0 (No Linker) | Reference |
| Linker Length | 12 monomer units | 12 monomer units | N/A | |
| Hydrophobicity (HIC Retention) | Lower retention | Higher retention | Highest retention | |
| Clearance Rate (Rat model) | 38.9 mL/day/kg | 47.3 mL/day/kg | Unfavorable (fast) | |
| Clearance Rate (Mouse model) | 15.8 mL/day/kg | Not Reported | 37.6 mL/day/kg |
Table 2: In Vivo Antitumor Efficacy (BT-474 Xenograft Model)
| Conjugate | Dose | Outcome | Reference |
| ADC-pSar12 | 3 mg/kg | Complete Remission | |
| ADC-PEG12 | 3 mg/kg | Delayed Tumor Growth | |
| ADC-pSar0 (No Linker) | 3 mg/kg | Delayed Tumor Growth |
Experimental Protocols
Reproducible and standardized methodologies are essential for the objective comparison of linker technologies. Below are detailed protocols for key experiments cited in the comparative studies of pSar and PEG linkers.
ADC Synthesis and Purification
-
Objective: To produce homogeneous DAR 8 ADCs for comparative analysis.
-
Methodology:
-
Antibody Reduction: A monoclonal antibody (e.g., trastuzumab) is partially reduced to break the interchain disulfide bonds, typically using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Conjugation: The drug-linker (e.g., pSar-MMAE or PEG-MMAE) containing a maleimide group is added to the reduced antibody solution. The maleimide reacts with the free thiols on the antibody to form a stable thioether bond. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.
-
Maleimide Hydrolysis: The reaction mixture is incubated at 37°C for 48 hours to promote the complete hydrolysis of the maleimide ring, which prevents retro-Michael deconjugation in plasma.
-
Purification: The resulting ADC is purified from unreacted drug-linker and other reagents using size-exclusion chromatography (e.g., Sephadex desalting columns). The final ADC product is characterized by methods such as mass spectrometry to confirm the DAR and homogeneity.
-
Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess and compare the overall hydrophobicity of the ADCs.
-
Methodology:
-
Column and Mobile Phases: A HIC column (e.g., TSKgel Butyl-NPR) is used. Mobile Phase A consists of a high-salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer), and Mobile Phase B is a low-salt or no-salt buffer (e.g., sodium phosphate buffer with an organic modifier like isopropanol).
-
Gradient Elution: The ADC sample is injected onto the column equilibrated with Mobile Phase A. A linear gradient is then applied, decreasing the salt concentration by increasing the percentage of Mobile Phase B.
-
Detection: The elution of the ADC is monitored by UV absorbance at 280 nm.
-
Analysis: The retention time of the main ADC peak is recorded. A shorter retention time indicates a more hydrophilic conjugate, as it interacts less strongly with the hydrophobic stationary phase.
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the clearance rate and circulation half-life of the ADCs in an animal model.
-
Methodology:
-
Animal Model: Sprague-Dawley rats or SCID mice are commonly used.
-
Administration: A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) is administered to each animal.
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the total ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: The plasma concentration-time data is analyzed using a pharmacokinetic model (e.g., a two-compartmental model) to calculate key parameters such as clearance (CL) and half-life (t½).
-
In Vivo Antitumor Efficacy Study
-
Objective: To compare the therapeutic effectiveness of the ADCs in a tumor xenograft model.
-
Methodology:
-
Cell Line and Animal Model: A human cancer cell line expressing the target antigen (e.g., BT-474 for HER2) is implanted subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: The mice are randomized into different treatment groups, including a vehicle control group and groups for each ADC being tested.
-
Dosing: A single IV dose of the ADC (e.g., 3 mg/kg) is administered to the mice in the respective treatment groups.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week) for the duration of the study. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a maximum allowed size, or after a predetermined period. The primary endpoint is the inhibition of tumor growth, and outcomes can include delayed growth, partial regression, or complete remission (CR).
-
Visualizations
The following diagrams illustrate key workflows and concepts in the comparison of pSar and PEG linkers.
References
Ac-pSar12-OH: Enhancing the Therapeutic Index of Antibody-Drug Conjugates through Hydrophilicity
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index—a critical measure of a drug's safety and efficacy—is a paramount consideration in the development of antibody-drug conjugates (ADCs). A wider therapeutic index signifies a greater window between the dose required for therapeutic effect and the dose at which toxicity occurs. The linker component of an ADC plays a pivotal role in defining this index. This guide provides a comprehensive comparison of Ac-pSar12-OH, a polysarcosine-based linker, with other linker technologies, focusing on its impact on the therapeutic index and toxicity profile of ADCs.
Impact of Linker Hydrophilicity on ADC Performance
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to aggregation, accelerated plasma clearance, and off-target toxicity, thereby narrowing the therapeutic index.[1] Hydrophilic linkers, such as those based on polyethylene glycol (PEG) and polysarcosine (pSar), have emerged as a key strategy to mitigate these challenges. By masking the hydrophobicity of the payload, these linkers can improve an ADC's physicochemical properties, pharmacokinetics, and overall tolerability.[1][2]
This compound is a monodisperse polysarcosine linker that has demonstrated significant potential in improving the properties of highly-loaded ADCs. Polysarcosine is a biodegradable and non-immunogenic polymer known for its high hydrophilicity.[3]
Comparative Performance of this compound (PSAR12)
Experimental data from studies on highly-loaded ADCs (drug-to-antibody ratio, DAR of 8) provide a direct comparison of a polysarcosine-based linker (ADC-PSAR12) with a PEG-based equivalent (ADC-PEG12) and a control ADC without a hydrophilic masking entity (ADC-PSAR0).
Table 1: Comparative Performance of Different ADC Linkers
| Parameter | ADC-PSAR0 (Control) | ADC-PEG12 | ADC-PSAR12 (this compound) |
| Drug-to-Antibody Ratio (DAR) | 8 | 8 | 8 |
| Hydrophobicity (HIC Retention Time) | High | Low | Lower |
| Pharmacokinetics (Clearance in Rats) | High | Moderate | Low |
| In Vivo Efficacy (Tumor Growth) | Delayed Growth | Delayed Growth | Tumor Regression |
Data synthesized from "Monodisperse Polysarcosine-based Highly-loaded Antibody-Drug Conjugates".
The data clearly indicates that the inclusion of a hydrophilic linker significantly improves the ADC's properties. Notably, the ADC containing the this compound linker (ADC-PSAR12) exhibited the lowest hydrophobicity and the most favorable pharmacokinetic profile, leading to superior in vivo antitumor activity compared to both the PEGylated and the control ADC.[2]
Mechanism of Action: Hydrophobicity Masking
The primary mechanism by which this compound enhances the therapeutic index is through its ability to act as a "hydrophobicity masking entity." The polysarcosine chain effectively shields the hydrophobic payload from the aqueous environment, preventing aggregation and non-specific interactions.
This shielding effect leads to a more homogeneous and stable ADC preparation with improved pharmacokinetics, allowing for greater accumulation of the cytotoxic payload within the tumor tissue and minimizing exposure to healthy tissues.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of ADC linkers.
ADC Synthesis and Characterization
-
Drug-Linker Synthesis: The this compound linker is synthesized and coupled to the cytotoxic payload.
-
Conjugation: The drug-linker construct is conjugated to the monoclonal antibody via specific amino acid residues (e.g., cysteines or lysines).
-
Purification: The resulting ADC is purified to remove unconjugated antibodies, linkers, and payloads.
-
Characterization: The DAR is determined using techniques like UV-Vis spectroscopy and/or mass spectrometry. Hydrophobicity is assessed using hydrophobic interaction chromatography (HIC).
Pharmacokinetic Studies
-
Animal Model: Typically, rats or mice are used.
-
Administration: A single intravenous dose of the ADC is administered to the animals.
-
Sample Collection: Blood samples are collected at various time points.
-
Analysis: The concentration of the ADC in the plasma is quantified using methods like ELISA.
-
Data Analysis: Pharmacokinetic parameters, including clearance rate, are calculated from the concentration-time data.
In Vivo Efficacy Studies
-
Tumor Model: Immunodeficient mice are implanted with human tumor xenografts that express the target antigen.
-
Treatment Groups: Mice are randomized into groups to receive the different ADCs (e.g., ADC-PSAR12, ADC-PEG12, control) and a vehicle control.
-
Dosing: The ADCs are administered intravenously at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition for each treatment group is calculated.
Experimental Workflow for ADC Comparison
The evaluation of different ADC linker technologies follows a structured preclinical workflow to assess their impact on the therapeutic index.
Conclusion
The available data strongly suggest that the this compound linker technology offers a significant advantage in the development of highly-loaded ADCs. By effectively masking the hydrophobicity of the payload, it leads to improved physicochemical properties, more favorable pharmacokinetics, and enhanced in vivo efficacy compared to both non-hydrophilic and PEG-based linkers. These improvements are critical for widening the therapeutic index, a key goal in the development of safer and more effective ADC therapies. While further comprehensive toxicological studies are needed for a complete picture, the current evidence positions this compound as a promising tool for the next generation of antibody-drug conjugates.
References
A Comparative Analysis of Pharmacokinetic Profiles: Ac-pSar12-OH and PEGylated Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs) utilizing Ac-pSar12-OH linkers versus those employing traditional PEGylation. This analysis is supported by experimental data to inform the selection of optimal linker technology in ADC development.
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, efficacy, and pharmacokinetic properties. This guide delves into a comparative analysis of two prominent hydrophilic linker technologies: the polysarcosine-based this compound and the widely used polyethylene glycol (PEG).
Executive Summary
Polysarcosine (pSar)-based linkers, specifically those with 12 sarcosine units (pSar12), have emerged as a promising alternative to PEG linkers in ADC development. Experimental data demonstrates that ADCs constructed with a monodisperse pSar12 linker (ADC-pSar12) exhibit a more favorable pharmacokinetic profile compared to ADCs with a comparable PEG linker (ADC-PEG12). Notably, ADC-pSar12 shows a lower clearance rate, suggesting a longer circulation time and potentially greater exposure of the tumor to the therapeutic agent. This improved PK profile, combined with the inherent biocompatibility and biodegradability of polysarcosine, positions it as a strong candidate for developing next-generation ADCs with an enhanced therapeutic window.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of trastuzumab-based ADCs conjugated with either a pSar12 or a PEG12 linker, both with a drug-to-antibody ratio (DAR) of 8. The data is derived from studies in Sprague-Dawley rats.
| Pharmacokinetic Parameter | ADC-pSar12 | ADC-PEG12 |
| Clearance (mL/day/kg) | 38.9 | 47.3 |
| Hydrophilicity | Higher | Lower |
Data sourced from "Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates"[1][2].
The lower clearance rate of ADC-pSar12 (38.9 mL/day/kg) compared to ADC-PEG12 (47.3 mL/day/kg) indicates that the polysarcosine-based ADC is removed from circulation more slowly. This prolonged systemic exposure can lead to increased accumulation of the ADC in tumor tissues, potentially enhancing its anti-tumor efficacy.
Experimental Protocols
The following methodologies were employed in the studies comparing this compound and PEGylated ADCs:
Synthesis of Drug-Linkers
The polysarcosine and PEG-based drug-linkers were synthesized and conjugated to the cytotoxic payload, monomethyl auristatin E (MMAE), via a β-glucuronidase-cleavable linker. The synthesis of the monodisperse polysarcosine entity is a key step, ensuring a homogeneous product, which is a significant advantage over polydisperse PEG polymers.
ADC Generation
The drug-linkers were conjugated to the monoclonal antibody trastuzumab. The resulting ADCs were purified and characterized to ensure a high degree of homogeneity and a consistent drug-to-antibody ratio (DAR) of 8.
Pharmacokinetic Studies in Rats
Sprague-Dawley rats were administered a single intravenous dose of the ADCs (3 mg/kg). Blood samples were collected at various time points, and the plasma concentrations of the total antibody were determined using a validated ELISA method. The pharmacokinetic parameters, including clearance, were then calculated using a two-compartmental model analysis.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the comparative pharmacokinetic study.
Conclusion
The use of a monodisperse polysarcosine linker, this compound, in antibody-drug conjugates presents a significant advancement over traditional PEGylation. The improved pharmacokinetic profile, characterized by reduced clearance, suggests the potential for enhanced therapeutic efficacy. As the field of ADCs continues to evolve, the adoption of innovative linker technologies like polysarcosine will be crucial in developing safer and more effective cancer therapies. Further investigation into the relationship between polysarcosine chain length and PK parameters for different payloads will be valuable in optimizing ADC design.
References
A Comparative Analysis of In Vitro Stability: Ac-pSar12-OH vs. Traditional Linkers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Linker Stability in Advanced Drug Conjugates
The stability of the linker in antibody-drug conjugates (ADCs) and other ligand-drug conjugates (LDCs) is a critical determinant of their therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and drug liberation at the target site. This guide provides an objective comparison of the in vitro stability of the novel Ac-pSar12-OH linker, a polysarcosine-based technology, against a range of traditional cleavable and non-cleavable linkers. The data presented is compiled from various studies, and direct comparisons should be made with consideration of the differing experimental conditions.
Executive Summary of Linker Stability
The this compound linker, as part of a broader class of polysarcosine (pSar) linkers, demonstrates exceptional stability, which contributes to favorable pharmacokinetic profiles. Polysarcosine is a hydrophilic polymer that can mask the hydrophobicity of the payload, leading to improved physicochemical properties and in vivo performance of the conjugate.[1][2] Traditional linkers, while widely used and validated in approved ADCs, exhibit varying degrees of stability, which can be both an advantage and a challenge depending on the therapeutic strategy.
Quantitative Stability Data
The following tables summarize the in vitro stability of this compound and various traditional linkers in plasma. It is important to note that the stability of a linker can be influenced by the nature of the conjugated antibody and payload, as well as the specific assay conditions.
Table 1: In Vitro Plasma Stability of Polysarcosine-Based Linkers
| Linker Platform | Species | Metric | Result | Reference |
| ADC-PSAR12 | SCID Mice | Clearance Rate | 15.8 mL/day/kg | [2] |
| ADC-PSAR0 (No pSar) | SCID Mice | Clearance Rate | 37.6 mL/day/kg | [2] |
| ADC-PSAR12 | Sprague-Dawley Rats | Clearance Rate | ~10 mL/day/kg | [2] |
Note: The data for ADC-PSAR12 reflects the stability of a conjugate containing a 12-unit polysarcosine chain, which is structurally related to this compound. The lower clearance rate compared to the non-pSar control (ADC-PSAR0) indicates enhanced stability in circulation.
Table 2: In Vitro Plasma Stability of Traditional Cleavable Linkers
| Linker Type | Sub-type | Species | Metric (Time) | Result | Reference |
| Peptide | Valine-Citrulline (vc) | Cynomolgus Monkey | Apparent Half-life | ~230 hours (9.6 days) | |
| Peptide | Valine-Citrulline (vc) | Mouse | Apparent Half-life | ~144 hours (6.0 days) | |
| β-Glucuronide | MMAF conjugate | Rat | Extrapolated Half-life | 81 days | |
| Hydrazone | Phenylketone-derived | Human & Mouse | Half-life | ~2 days | |
| Hydrazone | Silyl ether-based | Human | Half-life (>7 days) | >90% intact | |
| Disulfide | - | - | - | Prone to premature cleavage in circulation |
Table 3: In Vitro Plasma Stability of Traditional Non-Cleavable Linkers
| Linker Type | Sub-type | Species | Metric (Time) | Result | Reference |
| Thioether | Maleimide-based | Human | % Intact Conjugate (7 days) | ~50% | |
| Thioether | Phenyloxadiazole sulfone | Human | % Intact Conjugate (72 hours) | ~80% (at labile site) |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the stability data.
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Caption: General workflow for an in vitro plasma stability assay of an ADC.
Experimental Protocols
A generalized protocol for assessing the in vitro plasma stability of a drug conjugate is outlined below. Specific parameters may require optimization based on the conjugate and analytical method used.
Objective: To determine the rate of drug deconjugation and the stability of the drug-linker conjugate in plasma from various species over time.
Materials:
-
Test drug conjugate (e.g., ADC)
-
Control antibody (unconjugated)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated (e.g., with heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS system
Methodology:
-
Preparation: The test drug conjugate is diluted to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. A control sample in PBS or buffer may also be prepared to assess chemical stability in the absence of plasma enzymes.
-
Incubation: The samples are incubated at 37°C with gentle agitation.
-
Time-Point Collection: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, which also serves to precipitate plasma proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant can be analyzed for released payload. For analysis of the intact conjugate, immunoaffinity capture is often employed to isolate the ADC from the plasma matrix.
-
LC-MS Analysis: The processed samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact drug conjugate, total antibody, and/or released payload. The drug-to-antibody ratio (DAR) is a key parameter that is often monitored over time.
-
Data Analysis: The percentage of intact conjugate remaining at each time point relative to the 0-hour sample is calculated. This data can be used to determine the half-life (t1/2) of the conjugate in plasma.
Conclusion
The selection of a linker is a critical decision in the design of drug conjugates. The this compound linker, representative of the polysarcosine platform, offers a highly stable option that can improve the pharmacokinetic properties of a conjugate, potentially leading to an enhanced therapeutic window. Traditional linkers, such as the Val-Cit dipeptide and β-glucuronide linkers, also demonstrate high stability in human plasma and are validated in several approved ADCs. However, some traditional linkers, like certain hydrazones and maleimide-based thioether linkers, can exhibit lower stability, which may be desirable for certain therapeutic applications but also poses a risk of premature drug release. The choice of linker should be guided by a thorough in vitro and in vivo stability assessment in the context of the specific antibody, payload, and target indication.
References
A Comparative Guide to the Antitumor Activity of Ac-pSar12-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of Ac-pSar12-OH antibody-drug conjugates (ADCs) with relevant alternative therapies. The data presented is based on preclinical studies, offering a detailed look at the efficacy and pharmacokinetic profiles of these novel bioconjugates.
Executive Summary
The this compound conjugate, herein referred to as ADC-PSAR12, demonstrates superior antitumor activity in a HER2-positive breast cancer model when compared to both a non-polysarcosylated control (ADC-PSAR0) and the clinically approved ADC, Trastuzumab-DM1 (Kadcyla®). The key advantage of the polysarcosine (pSar) conjugation appears to be a significant improvement in the pharmacokinetic profile, leading to higher drug exposure in the tumor. The cytotoxic payload, monomethyl auristatin E (MMAE), induces cell death through mitotic arrest and subsequent apoptosis. This guide presents the supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Comparative Antitumor Efficacy
The antitumor activity of ADC-PSAR12 was evaluated in a BT-474 human breast cancer xenograft model in SCID mice. The data clearly indicates that ADC-PSAR12 is highly effective at inducing tumor regression.
In Vivo Antitumor Activity in BT-474 Xenograft Model[1]
| Treatment Group | Dose | Tumor Growth Outcome | Complete Remission (CR) |
| Untreated Control | - | Progressive tumor growth | 0/5 |
| ADC-PSAR12 | 3 mg/kg | Curative, complete tumor regression | 4/5 |
| ADC-PSAR0 | 3 mg/kg | Incomplete tumor regression | 1/5 |
| Trastuzumab-DM1 | 3 mg/kg | Negligible tumor growth delay | 0/4 |
Data from a single intravenous dose administration.
At a dose of 3 mg/kg, ADC-PSAR12 led to complete tumor remission in 80% of the treated mice, demonstrating a curative effect. In contrast, the non-polysarcosylated ADC-PSAR0 only achieved partial tumor regression. Notably, Trastuzumab-DM1, at the same dose, showed only a minor delay in tumor growth with no complete remissions observed.
Pharmacokinetic Profile Comparison
The enhanced antitumor efficacy of ADC-PSAR12 is strongly correlated with its improved pharmacokinetic (PK) properties. The inclusion of the hydrophilic polysarcosine chain effectively masks the hydrophobicity of the drug-linker, preventing accelerated plasma clearance.
Pharmacokinetic Parameters in SCID Mice[1]
| Conjugate | Dose | Clearance (mL/day/kg) |
| ADC-PSAR12 | 3 mg/kg | 15.8 |
| ADC-PSAR0 | 3 mg/kg | 37.6 |
Pharmacokinetic Parameters in Sprague-Dawley Rats[1]
| Conjugate | Dose | Clearance (mL/day/kg) |
| ADC-PSAR12 | 3 mg/kg | 38.9 |
| ADC-PEG12 | 3 mg/kg | 47.3 |
In SCID mice, ADC-PSAR12 exhibited a significantly lower clearance rate compared to ADC-PSAR0, indicating a longer circulation time.[1] This improved PK profile ensures that more of the cytotoxic payload can reach the tumor site. Furthermore, in a comparative study in Sprague-Dawley rats, polysarcosine (PSAR) was shown to be more effective at improving clearance rates than a polyethylene glycol (PEG) linker of the same length.[1]
Mechanism of Action: MMAE-Induced Apoptosis
The cytotoxic payload of the this compound conjugate is Monomethyl auristatin E (MMAE), a potent antimitotic agent. Upon internalization of the ADC by the cancer cell, MMAE is released and disrupts microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis) through a caspase-dependent pathway.
The following diagram illustrates the proposed signaling pathway for MMAE-induced apoptosis:
Caption: MMAE-induced apoptosis signaling pathway.
Comparison with Other HER2-Targeted Therapies
The landscape of HER2-positive breast cancer treatment includes several other targeted therapies. Below is a summary of their mechanisms and reported efficacy for context.
| Therapy | Mechanism of Action | Reported Efficacy Metric |
| Trastuzumab deruxtecan (Enhertu®) | ADC targeting HER2 with a topoisomerase I inhibitor payload. | Objective Response Rate (ORR) of 60.9% in heavily pretreated patients. |
| Lapatinib (Tykerb®) | Small molecule tyrosine kinase inhibitor of both HER2 and EGFR. | In combination with capecitabine, extends progression-free survival. |
| Pertuzumab (Perjeta®) | Monoclonal antibody that inhibits HER2 dimerization. | Used in combination with trastuzumab and chemotherapy to improve outcomes. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: BT-474 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., ADC-PSAR12, ADC-PSAR0, free MMAE) and incubated for a period of 72 to 96 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Antitumor Efficacy in Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 6-8 weeks old, are used.
-
Tumor Cell Implantation: BT-474 cells are harvested and suspended in a 1:1 mixture of culture medium and Matrigel. 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored twice weekly using caliper measurements (Volume = (width^2 x length)/2).
-
Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups. A single intravenous injection of the test articles (ADC-PSAR12, ADC-PSAR0, Trastuzumab-DM1) or vehicle control is administered.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly for the duration of the study. The primary endpoint is tumor growth inhibition or regression. Complete remission is defined as the disappearance of a palpable tumor.
Pharmacokinetic Analysis
-
Animal Models: SCID mice and Sprague-Dawley rats are used for pharmacokinetic studies.
-
Compound Administration: A single intravenous dose of the ADC is administered to the animals.
-
Sample Collection: Blood samples are collected at various time points post-injection via retro-orbital bleeding or from a cannulated vein.
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Quantification: The concentration of the total antibody in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated using a two-compartment model analysis.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the comparative assessment.
Caption: Overview of the experimental workflow.
References
Safety Operating Guide
Personal protective equipment for handling Ac-pSar12-OH
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Ac-pSar12-OH.[1][2] Adherence to proper PPE protocols is critical to avoid inhalation, skin, or eye contact, especially when handling the compound in its powdered form.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[4] Should meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the lyophilized peptide in a cool, dry, and dark environment, typically at -20°C or below, to ensure stability.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a controlled environment, minimizing exposure to air and moisture.
-
Use a high-purity solvent or buffer recommended for peptide reconstitution.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use vials for storage.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling this compound is properly cleaned and decontaminated after use.
Spill Response and Waste Disposal
Spill Response:
-
Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a suitable container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator, and contain the spill before proceeding with cleanup.
Waste Disposal Plan:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of according to local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, such as cell culture media, should be decontaminated with a suitable method, like treatment with 10% bleach, before drain disposal with copious amounts of water, or collected for chemical waste disposal, depending on local regulations.
Experimental Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
